Dapiglutide
Description
Properties
CAS No. |
2296814-85-0 |
|---|---|
Molecular Formula |
C192H302N46O57 |
Molecular Weight |
4167 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-[[(4S)-4-carboxy-4-(17-carboxyheptadecanoylamino)butanoyl]amino]-2-methylhexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C192H302N46O57/c1-24-101(11)151(181(284)211-108(18)161(264)219-133(84-115-90-203-120-60-49-48-59-118(115)120)172(275)221-130(81-100(9)10)175(278)233-152(102(12)25-2)182(285)218-124(65-70-140(195)244)167(270)224-134(86-117-92-200-97-206-117)173(276)216-121(61-50-52-76-193)169(272)231-154(104(14)27-4)184(287)237-156(111(21)242)185(288)228-137(189(293)294)89-150(259)260)232-176(279)131(82-113-55-42-40-43-56-113)222-174(277)135(87-148(255)256)225-166(269)122(62-54-78-202-191(197)198)214-159(262)106(16)207-158(261)105(15)209-165(268)126(66-71-141(196)245)230-190(295)192(23,75-51-53-77-201-142(246)72-67-127(188(291)292)212-143(247)63-46-38-36-34-32-30-28-29-31-33-35-37-39-47-64-145(249)250)238-180(283)136(88-149(257)258)226-171(274)129(80-99(7)8)227-183(286)153(103(13)26-3)234-187(290)157(112(22)243)235-162(265)109(19)210-170(273)128(79-98(5)6)220-168(271)125(69-74-147(253)254)217-179(282)139(95-240)229-186(289)155(110(20)241)236-177(280)132(83-114-57-44-41-45-58-114)223-178(281)138(94-239)213-144(248)93-204-164(267)123(68-73-146(251)252)215-160(263)107(17)208-163(266)119(194)85-116-91-199-96-205-116/h40-45,48-49,55-60,90-92,96-112,119,121-139,151-157,203,239-243H,24-39,46-47,50-54,61-89,93-95,193-194H2,1-23H3,(H2,195,244)(H2,196,245)(H,199,205)(H,200,206)(H,201,246)(H,204,267)(H,207,261)(H,208,266)(H,209,268)(H,210,273)(H,211,284)(H,212,247)(H,213,248)(H,214,262)(H,215,263)(H,216,276)(H,217,282)(H,218,285)(H,219,264)(H,220,271)(H,221,275)(H,222,277)(H,223,281)(H,224,270)(H,225,269)(H,226,274)(H,227,286)(H,228,288)(H,229,289)(H,230,295)(H,231,272)(H,232,279)(H,233,278)(H,234,290)(H,235,265)(H,236,280)(H,237,287)(H,238,283)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,291,292)(H,293,294)(H4,197,198,202)/t101-,102-,103-,104-,105-,106-,107-,108-,109-,110+,111+,112+,119-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,151-,152-,153-,154-,155-,156-,157-,192-/m0/s1 |
InChI Key |
ZFSPELIJRGIIEX-HLQWLALHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dapiglutide: A Technical Overview of Dual GLP-1 and GLP-2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapiglutide (ZP7570) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, currently under investigation by Zealand Pharma.[1][2] This unimolecular peptide is designed to leverage the synergistic effects of activating both receptors, targeting not only weight management through GLP-1 agonism but also addressing obesity-related comorbidities associated with low-grade inflammation by enhancing intestinal barrier function via GLP-2.[1] Preclinical and clinical studies have demonstrated promising results for this compound in promoting weight loss and improving intestinal health. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, a summary of key quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Introduction to this compound's Dual Agonism
This compound is a first-in-class peptide therapeutic that simultaneously activates the GLP-1 and GLP-2 receptors.[1] The rationale behind this dual agonism is to combine the established metabolic benefits of GLP-1 receptor activation with the intestinotrophic and anti-inflammatory effects of GLP-2 receptor activation.
-
GLP-1 Receptor (GLP-1R) Agonism: Activation of the GLP-1R is a clinically validated approach for the treatment of type 2 diabetes and obesity. GLP-1R agonists enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, slow gastric emptying, and promote satiety, leading to improved glycemic control and weight loss.[3]
-
GLP-2 Receptor (GLP-2R) Agonism: The GLP-2 receptor is primarily expressed in the gut and plays a crucial role in intestinal health.[4] Activation of GLP-2R stimulates intestinal growth, enhances nutrient and fluid absorption, and improves the integrity of the intestinal barrier.[5] In the context of obesity, a compromised intestinal barrier ("leaky gut") is thought to contribute to systemic low-grade inflammation, which is implicated in various comorbidities such as cardiovascular and liver disease.[1]
By combining these two mechanisms, this compound aims to provide a more holistic treatment for obesity and its associated complications.
Signaling Pathways
The activation of GLP-1 and GLP-2 receptors by this compound initiates distinct intracellular signaling cascades.
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6][7] This, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-1R activation, including the potentiation of glucose-stimulated insulin secretion.[3] The GLP-1R can also signal through other pathways, including those involving β-arrestin.[8] this compound has been shown to be a biased agonist at the GLP-1R, with a blunted response in β-arrestin recruitment compared to native GLP-1.[9] This biased signaling may contribute to its prolonged cAMP response.[9]
GLP-2 Receptor Signaling Pathway
Similar to the GLP-1R, the GLP-2 receptor is also a Gs-coupled GPCR.[10] Its activation leads to increased intracellular cAMP levels and subsequent PKA activation. This pathway is central to the intestinotrophic effects of GLP-2, promoting crypt cell proliferation and inhibiting apoptosis.[11] The GLP-2R can also activate other signaling pathways, such as the PI3K/Akt pathway, which has been implicated in its anti-inflammatory and pro-survival effects.[12]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the Phase 1b clinical trials of this compound.
Table 1: this compound Phase 1b Trial - Part 1 (13 Weeks)
| Parameter | This compound | Placebo | Reference |
| Number of Participants | 54 (across 3 cohorts) | [13] | |
| Participant Demographics | ~85% male, median age 46, median baseline BMI 30.0 kg/m ² | [13] | |
| Dosing | Up to 13 mg once-weekly | [14][15] | |
| Mean Weight Loss | Up to 6.2% | 2.1% (gain) | [13][15] |
| Placebo-Adjusted Weight Loss | Up to 8.3% | [13][15] |
Table 2: this compound Phase 1b Trial - Part 2 (28 Weeks)
| Parameter | This compound | Placebo | Reference |
| Number of Participants | 30 | [14][16] | |
| Participant Demographics | 95% male, median baseline BMI 28.5 kg/m ² | [14][16] | |
| Dosing | Escalating doses up to 26 mg once-weekly | [16] | |
| Mean Weight Loss from Baseline | 11.6% | 0.2% | [14][16] |
Note: No lifestyle modifications (diet or exercise) were incorporated into these trials.[15][16]
Experimental Protocols
This section outlines the probable methodologies for key experiments cited in the development of this compound, based on standard practices in the field.
In Vitro Assays
-
Objective: To determine the binding affinity of this compound to the human GLP-1 and GLP-2 receptors.
-
Methodology:
-
Cell Culture: COS-7 cells recombinantly expressing the human GLP-1 receptor (GLP-1R) or GLP-2 receptor (GLP-2R) are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared from the cultured cells.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., 125I-GLP-1 or 125I-GLP-2) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
-
Objective: To measure the ability of this compound to stimulate cAMP production upon binding to the GLP-1R and GLP-2R.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R or GLP-2R are cultured in 96-well plates.
-
Stimulation: The cells are incubated with varying concentrations of this compound for a specified period.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
-
Data Analysis: The EC50 (the concentration of this compound that produces 50% of the maximal response) is calculated.
-
-
Objective: To assess the recruitment of β-arrestin to the GLP-1R upon stimulation with this compound.
-
Methodology:
-
Cell Line: A specialized HEK293 cell line is used, which co-expresses the human GLP-1R fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Stimulation: The cells are treated with different concentrations of this compound.
-
Complementation: Agonist-induced recruitment of β-arrestin to the GLP-1R brings the two enzyme fragments into proximity, forming a functional enzyme.
-
Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: The EC50 for β-arrestin recruitment is determined.
-
Preclinical Studies
-
Objective: To evaluate the efficacy of this compound in a model of intestinal insufficiency.
-
Methodology:
-
Animal Model: A 40% ileocecal resection is performed in mice to induce short bowel syndrome. Sham-operated mice serve as controls.[17]
-
Treatment: Mice are treated with this compound or a vehicle control via subcutaneous injection.[17]
-
Endpoints:
-
Body Weight: Monitored regularly.
-
Intestinal Morphology: At the end of the study, intestinal segments are collected, and villus height and crypt depth are measured histologically.[17]
-
Intestinal Transit Time: Measured to assess the effect on gut motility.[17]
-
Stool Water Content: Analyzed to evaluate fluid absorption.
-
-
-
Objective: To assess the effect of this compound on glucose metabolism.
-
Methodology:
-
Fasting: Mice are fasted overnight.
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
This compound Administration: this compound or vehicle is administered.
-
Glucose Challenge: A bolus of glucose is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose tolerance.
-
Clinical Trials
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in overweight or obese participants.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.[16]
-
Participants: Healthy overweight or obese individuals.
-
Intervention: Participants receive once-weekly subcutaneous injections of this compound at escalating doses or a matching placebo.
-
Primary Endpoints:
-
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
-
Secondary/Exploratory Endpoints:
-
Pharmacokinetics: Blood samples are collected to determine the concentration-time profile of this compound.
-
Pharmacodynamics:
-
Body Weight: Measured at baseline and at regular intervals throughout the study.
-
Glycemic Control: Parameters such as fasting plasma glucose and insulin are measured.
-
-
-
Conclusion
This compound represents an innovative approach to the treatment of obesity and its associated comorbidities by targeting both the GLP-1 and GLP-2 receptors. The dual agonism offers the potential for significant weight loss, as demonstrated in early clinical trials, combined with the beneficial effects of improved intestinal barrier function and reduced inflammation. The data gathered so far supports the continued development of this compound as a promising therapeutic candidate. Further research, including larger and longer-term clinical trials, will be crucial to fully elucidate the efficacy and safety profile of this novel dual-agonist peptide.
References
- 1. innoprot.com [innoprot.com]
- 2. pharmanow.live [pharmanow.live]
- 3. innoprot.com [innoprot.com]
- 4. The dual GLP-1 and GLP-2 receptor agonist this compound promotes barrier function in murine short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel dual GLP-1 and GLP-2 receptor agonist, attenuates intestinal insufficiency in a murine model of short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zealand Pharma announces positive topline results from 28-week Phase 1b trial with GLP-1/GLP-2 receptor dual agonist this compound - BioSpace [biospace.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 10. zealandpharma.com [zealandpharma.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Zealand Pharma announces positive topline results from 28-week Phase 1b trial for this compound [clival.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. | BioWorld [bioworld.com]
- 17. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
An In-depth Technical Guide to Dapiglutide: A Novel Dual GLP-1/GLP-2 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dapiglutide (formerly ZP7570) is a pioneering long-acting peptide therapeutic currently under investigation for the treatment of obesity. Developed by Zealand Pharma, this first-in-class molecule functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors. This dual agonism is designed to leverage the well-established weight-loss effects of GLP-1 receptor activation while simultaneously harnessing the potential of GLP-2 receptor agonism to improve intestinal barrier function and mitigate obesity-associated low-grade inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data on this compound.
Chemical Structure and Properties
This compound is a synthetic peptide composed of a 33-amino acid main chain. Modifications to the peptide backbone, including the incorporation of non-proteinogenic amino acids and acylation with a fatty acid moiety, have been introduced to prolong its half-life and enable once-weekly subcutaneous administration.
Amino Acid Sequence: His-{Aib}-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C192H302N46O57 | [2] |
| Molecular Weight | 4166.79 g/mol | [1][3] |
| IUPAC Name | L-histidyl-2-methylalanyl-L-α-glutamylglycyl-L-seryl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-leucyl-L-alanyl-L-threonyl-L-isoleucyl-L-leucyl-L-α-aspartyl-N6-[N-(17-carboxy-1-oxoheptadecyl)-L-γ-glutamyl]-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-arginyl-L-α-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-histidyl-L-lysyl-L-isoleucyl-L-threonyl-L-aspartic acid | [4] |
| CAS Number | 2296814-85-0 | [1] |
| Synonyms | ZP7570 | [1][3] |
Mechanism of Action
This compound exerts its therapeutic effects by co-activating the GLP-1 and GLP-2 receptors, both of which are class B G-protein coupled receptors.
GLP-1 Receptor Agonism
Activation of the GLP-1 receptor is a validated strategy for the management of type 2 diabetes and obesity. The downstream signaling cascade of GLP-1R activation leads to:
-
Enhanced glucose-dependent insulin (B600854) secretion: Activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which potentiates insulin exocytosis.
-
Suppression of glucagon (B607659) secretion: Reducing hepatic glucose output.
-
Delayed gastric emptying: Promoting a feeling of fullness.
-
Central appetite suppression: Acting on hypothalamic neurons to reduce food intake.
GLP-2 Receptor Agonism
The GLP-2 receptor is primarily expressed in the gastrointestinal tract and plays a crucial role in intestinal health. Activation of the GLP-2 receptor is associated with:
-
Intestinal growth (intestinotrophic effect): Stimulating crypt cell proliferation and inhibiting enterocyte apoptosis, leading to increased villus height and enhanced nutrient absorption.
-
Improved intestinal barrier function: Reducing intestinal permeability, which may in turn decrease the translocation of inflammatory bacterial products into the circulation, a factor implicated in obesity-related low-grade inflammation.
Signaling Pathways
Pharmacological Data
In Vitro Pharmacology
| Parameter | GLP-1R | GLP-2R | Source |
| Binding Affinity (Ki) | 38.1 nM | 102 nM | [5] |
| EC50 (cAMP formation in HEK293 cells) | 190 pM | 210 pM | [1] |
Pharmacokinetics
Results from a Phase 1b clinical trial have demonstrated that this compound has a pharmacokinetic profile suitable for once-weekly dosing.
| Parameter | Value | Source |
| Half-life (t½) | Approximately 112-119 hours | |
| Time to maximum concentration (Tmax) | Approximately 24 hours |
Pharmacodynamics & Clinical Efficacy
Data from the Phase 1b multiple ascending dose (MAD) trial (NCT06000891) in participants with overweight or obesity has shown promising results for weight management.
| Treatment Duration | Dose | Mean Body Weight Reduction (Placebo-Corrected) | Source |
| 13 weeks | 7.5 mg | 6.7% | |
| 13 weeks | 10 mg | 8.3% | |
| 13 weeks | 13 mg | 7.1% | |
| 28 weeks | Up to 26 mg | 11.4% (vs. 0.2% decrease in placebo) |
Safety and Tolerability: In the Phase 1b trial, this compound was found to be safe and well-tolerated. The most common treatment-emergent adverse events were gastrointestinal in nature, including nausea and vomiting, which is consistent with other incretin-based therapies.
Experimental Protocols
Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to human GLP-1 and GLP-2 receptors.
-
Methodology: Competitive receptor binding assays were performed using 125I-iodinated radioligands. Human GLP-1 and GLP-2 receptors were recombinantly expressed in COS-7 cells.[5] The assay measures the ability of increasing concentrations of unlabeled this compound to displace the radioligand from the receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
cAMP Formation Assay
-
Objective: To assess the functional agonism of this compound at the GLP-1 and GLP-2 receptors.
-
Methodology: HEK293 cells recombinantly expressing either the human GLP-1 or GLP-2 receptor were stimulated with varying concentrations of this compound.[1] Intracellular cAMP levels were measured, likely using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen). The concentration of this compound that elicits a half-maximal response (EC50) was determined by fitting the dose-response data to a sigmoidal curve.
Phase 1b Clinical Trial (NCT06000891)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound in participants with overweight or obesity.
-
Study Design: A single-center, randomized, double-blind, placebo-controlled trial.[2]
-
Participants: Healthy participants with a BMI between 27.0 and 39.9 kg/m ².[2]
-
Intervention: Once-weekly subcutaneous injections of this compound or placebo. The trial included a dose-escalation scheme.[2]
-
Key Outcome Measures:
-
Safety and tolerability (monitoring of adverse events).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
Pharmacodynamic parameters (change in body weight).
-
Future Directions
The promising results from the Phase 1b clinical trial support the continued development of this compound for the treatment of obesity. A Phase 2b trial is planned to further evaluate the efficacy and safety of this compound in a larger patient population. Future research will also likely focus on the potential benefits of this compound on obesity-related comorbidities, particularly those linked to low-grade inflammation.
Conclusion
This compound represents an innovative approach to the pharmacological management of obesity. Its dual GLP-1/GLP-2 receptor agonism offers the potential for significant weight loss coupled with beneficial effects on intestinal health and inflammation. The data gathered to date on its chemical properties, mechanism of action, and clinical performance are encouraging, positioning this compound as a promising candidate in the next generation of obesity therapeutics. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 2. Zealand Pharma announces positive topline results from 28-week Phase 1b trial for this compound [clival.com]
- 3. Zealand Pharma announces positive topline results from [globenewswire.com]
- 4. Zealand Pharma announces positive topline results from 13-week Phase 1b multiple ascending dose clinical trial with GLP-1/GLP-2 receptor dual agonist this compound - Inderes [inderes.dk]
- 5. zealandpharma.com [zealandpharma.com]
ZP7570: A Preclinical In-depth Analysis of a Novel Dual GLP-1/GLP-2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZP7570, also known as dapiglutide, is a long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[1][2] This novel peptide therapeutic is under investigation for its potential in treating metabolic and gastrointestinal disorders, primarily short bowel syndrome (SBS) and obesity.[1][3][4] Its dual-agonist mechanism of action is designed to leverage the synergistic effects of GLP-1 and GLP-2 signaling, aiming to improve intestinal function and promote weight loss. This technical guide provides a comprehensive overview of the preclinical research findings for ZP7570, focusing on its in vitro and in vivo pharmacology, mechanism of action, and efficacy in animal models.
Core Preclinical Data
In Vitro Activity
The in vitro potency and binding affinity of this compound for the human GLP-1 and GLP-2 receptors have been characterized in cell-based assays. The compound demonstrates potent activation of both receptors, with EC50 values in the picomolar and nanomolar range, respectively.
| Parameter | GLP-1 Receptor | GLP-2 Receptor | Cell Line | Reference |
| EC50 | 190 pM | 210 pM | HEK293 | [1] |
| Binding Affinity (Estimated) | 38 nM | 102 nM | COS-7 | [5] |
In Vivo Efficacy: Short Bowel Syndrome Model
In a murine model of short bowel syndrome (SBS) created by 40% ileocecal resection, this compound demonstrated significant improvements in intestinal adaptation and function.[1][2]
| Parameter | Vehicle Control (ICR Mice) | This compound-treated (ICR Mice) | Sham-operated Mice | Key Findings | Reference |
| Body Weight Change (Day 14) | Stabilized at ~85% of initial weight | Gained weight to ~92% of initial weight | N/A | This compound promotes body weight recovery. | [2] |
| Villus Height | Reduced | Significantly increased | N/A | This compound promotes intestinal growth. | [2] |
| Stool Water Content (Day 14) | Remained high at 75% | Significantly reduced to ~50% | ~50% | This compound reduces fecal water loss. | [2] |
| Plasma Aldosterone (pM) | 780 | 470 | 370 | This compound reduces plasma aldosterone, indicating improved volume status. | [2] |
In Vivo Efficacy: Diet-Induced Obesity Model
In a diet-induced obesity (DIO) rat model, this compound, administered both alone and in combination with an amylin analog (ZP8396), demonstrated significant effects on body weight reduction.
| Treatment Group | Dosing Regimen | Mean Body Weight Change | Key Findings | Reference |
| Vehicle | s.c. qd | - | - | [6] |
| This compound | 30 nmol/kg, s.c. qd | Significant reduction | This compound alone reduces body weight. | [6] |
| This compound | 100 nmol/kg, s.c. qd | Greater significant reduction | Dose-dependent body weight reduction. | [6] |
| ZP8396 | 10 nmol/kg, s.c. every 2nd day | Significant reduction | - | [6] |
| This compound + ZP8396 | 100 nmol/kg qd + 10 nmol/kg every 2nd day | Most significant reduction | Combination therapy shows enhanced anti-obesity effects. | [6] |
Note: s.c. qd = subcutaneous, once daily.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by activating the GLP-1 and GLP-2 receptors, which are G protein-coupled receptors. The downstream signaling cascades of these receptors are crucial to understanding the multifaceted actions of ZP7570.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, primarily expressed in pancreatic β-cells, neurons, and the gastrointestinal tract, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This initiates a cascade of events promoting insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.
GLP-2 Receptor Signaling Pathway
The GLP-2 receptor is predominantly expressed in the gastrointestinal tract. Its activation is associated with intestinotrophic effects, including enhanced intestinal growth, increased nutrient absorption, and improved barrier function. Similar to the GLP-1 receptor, it primarily signals through the Gαs-cAMP-PKA pathway.
Experimental Protocols
In Vitro Receptor Activation Assay
-
Objective: To determine the potency (EC50) of this compound in activating human GLP-1 and GLP-2 receptors.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 or GLP-2 receptor.
-
Methodology:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound is serially diluted and added to the cells.
-
Following incubation, intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter assay.
-
The data is analyzed using a four-parameter logistic equation to determine the EC50 value.
-
Murine Short Bowel Syndrome (SBS) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of intestinal insufficiency.
-
Animal Model: Male C57BL/6J mice.
-
Surgical Procedure:
-
Mice undergo a 40% ileocecal resection, where a portion of the small intestine and the cecum are surgically removed to induce malabsorption.
-
A sham-operated control group undergoes a similar surgical procedure without intestinal resection.
-
-
Treatment:
-
Following a recovery period, mice are treated with this compound or a vehicle control via subcutaneous injection.
-
-
Endpoints:
-
Body weight is monitored regularly.
-
At the end of the study, intestinal tissue is collected for histological analysis (e.g., villus height measurement).
-
Stool samples are collected to determine water content.
-
Blood samples are collected for biomarker analysis (e.g., plasma aldosterone).
-
Diet-Induced Obesity (DIO) Rat Model
-
Objective: To assess the anti-obesity effects of this compound.
-
Animal Model: Rats are fed a high-fat diet to induce obesity.
-
Treatment:
-
Once obesity is established, rats are randomized to receive daily subcutaneous injections of this compound, a vehicle control, or this compound in combination with other anti-obesity agents.
-
-
Endpoints:
-
Body weight and food intake are measured regularly.
-
At the end of the study, metabolic parameters (e.g., blood glucose, insulin levels) and body composition may be assessed.
-
Preclinical Safety and Toxicology
As of the latest available information, specific preclinical safety and toxicology data for ZP7570 have not been publicly disclosed in detail. Standard preclinical safety assessments for peptide therapeutics typically include studies to evaluate cardiovascular safety, immunogenicity, and general toxicology in at least two species (one rodent and one non-rodent).[7][8] For GLP-1 receptor agonists, particular attention is often paid to potential effects on the pancreas and thyroid C-cells.[7][9]
Conclusion
The preclinical data for ZP7570 (this compound) demonstrate its potential as a promising therapeutic agent for short bowel syndrome and obesity. Its dual agonism of the GLP-1 and GLP-2 receptors translates to a multifaceted mechanism of action, addressing both the metabolic and gastrointestinal abnormalities associated with these conditions. In animal models, this compound has shown significant efficacy in promoting intestinal adaptation, reducing malabsorption, and inducing weight loss. Further clinical investigation is warranted to establish the safety and efficacy of ZP7570 in human populations.
References
- 1. This compound, a novel dual GLP-1 and GLP-2 receptor agonist, attenuates intestinal insufficiency in a murine model of short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. zealandpharma.com [zealandpharma.com]
- 5. This compound (ZP7570) / Zealand Pharma [delta.larvol.com]
- 6. zealandpharma.com [zealandpharma.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Toxicology Study - Gencyst [gencyst.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Dapiglutide Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
COPENHAGEN, Denmark – This technical guide provides an in-depth analysis of the signaling pathway of Dapiglutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist developed by Zealand Pharma.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this first-in-class peptide therapeutic.[2]
This compound is an investigational long-acting agonist designed for once-weekly subcutaneous administration for the potential treatment of obesity and its associated comorbidities.[2][3] Notably, development of this compound has been paused by Zealand Pharma due to the competitive landscape of the obesity drug market.[4][5]
Core Mechanism of Action: Dual Receptor Agonism
This compound exerts its therapeutic effects by simultaneously activating two distinct G protein-coupled receptors (GPCRs): the GLP-1 receptor (GLP-1R) and the GLP-2 receptor (GLP-2R).[1][2] This dual agonism is designed to leverage the established weight-loss effects of GLP-1R activation with the potential of GLP-2R activation to address obesity-related low-grade inflammation by improving intestinal barrier function.[1][2]
GLP-1 Receptor Signaling: Biased Agonism
At the GLP-1 receptor, this compound exhibits a biased and prolonged signaling profile. It stimulates the canonical Gαs-protein coupled pathway, leading to a sustained increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This prolonged cAMP response is a key feature of this compound's action at the GLP-1R.
In contrast to its potent activation of the Gαs-cAMP pathway, this compound shows blunted recruitment of β-arrestin-2 and subsequent receptor internalization.[6] This biased agonism, favoring the G-protein signaling cascade over the β-arrestin pathway, is a significant aspect of its molecular pharmacology.
GLP-2 Receptor Signaling
Activation of the GLP-2R by this compound is intended to improve intestinal barrier function, thereby reducing the low-grade inflammation associated with obesity.[1][2] The GLP-2R is also a GPCR that primarily signals through the Gαs-adenylyl cyclase-cAMP pathway. Downstream effects of GLP-2R activation in the intestine include stimulation of intestinal growth, increased villus height, crypt cell proliferation, and decreased enterocyte apoptosis.
Quantitative Data from Clinical Trials
This compound has been evaluated in Phase 1b clinical trials, demonstrating significant weight loss in participants. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Phase 1b Clinical Trial (Part 1) - 13 Weeks
| Parameter | This compound | Placebo |
| Treatment Duration | 13 weeks | 13 weeks |
| Mean Weight Loss | Up to 6.2% | - |
| Placebo-Adjusted Weight Reduction | Up to 8.3% | 2.1% mean weight gain |
| Participants | 54 (~85% male) | - |
| Median Baseline BMI | 30 kg/m ² | - |
Data from a dose titration trial without lifestyle modifications.[2]
Table 2: Phase 1b Clinical Trial (Part 2) - 28 Weeks
| Parameter | This compound | Placebo |
| Treatment Duration | 28 weeks | 28 weeks |
| Mean Weight Loss from Baseline | 11.6% | 0.2% |
| Participants | 30 (~93% male) | - |
| Median Baseline BMI | 28.8 kg/m ² | - |
Data from a dose escalation trial up to 26 mg without lifestyle modifications.[2][3]
Experimental Protocols
The characterization of this compound's signaling profile involves several key in vitro assays. Below are detailed methodologies for these experiments.
Protocol 1: cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP upon GPCR activation.
-
Cell Line: HEK293 cells stably expressing the human GLP-1R.
-
Materials:
-
HEK293-hGLP-1R cells
-
DMEM with 10% FBS and selection antibiotics
-
Assay buffer (HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound and reference agonist (e.g., GLP-1 (7-36))
-
HTRF-based cAMP detection kit
-
White, opaque 96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor to each well.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot the response against the log concentration of the agonist to determine EC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated GPCR.
-
Cell Line: PathHunter® cell line co-expressing a ProLink™-tagged GPCR (e.g., GLP-1R-PK) and an Enzyme Acceptor-tagged β-arrestin (EA-β-arrestin).
-
Materials:
-
PathHunter® GPCR-β-arrestin cells
-
AssayComplete™ Cell Plating Reagent
-
This compound and reference agonist
-
PathHunter® Detection Reagents
-
White, opaque 384-well microplates
-
-
Procedure:
-
Cell Plating: Plate PathHunter® cells in 20 µL of AssayComplete™ Cell Plating Reagent into a 384-well plate.
-
Compound Addition: Add 5 µL of serially diluted this compound or reference agonist to the wells.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Detection:
-
Prepare a working solution of PathHunter® Detection Reagents.
-
Add 12.5 µL of the detection reagent working solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the chemiluminescent signal on a standard luminescence plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist to determine EC50 and Emax values.
-
Protocol 3: Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GLP-1R.
-
Materials:
-
CHO cells stably expressing the human GLP-1R (CHO-hGLP-1R)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-GLP-1)
-
Unlabeled this compound and reference ligands
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hGLP-1R cells by homogenization and centrifugation.
-
Competitive Binding Assay:
-
In a 96-well plate, combine a fixed concentration of radioligand, cell membranes, and varying concentrations of unlabeled this compound or reference ligand in binding buffer.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound represents an innovative approach to obesity treatment by targeting both the GLP-1 and GLP-2 receptors. Its unique biased signaling profile at the GLP-1R, characterized by prolonged cAMP signaling and blunted β-arrestin recruitment, distinguishes it from other incretin-based therapies. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other dual agonists in the field of metabolic disease research.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk [mdpi.com]
- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
In Vitro Characterization of Dapiglutide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiglutide (also known as ZP7570) is an investigational, long-acting, first-in-class dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon-like peptide-2 receptor (GLP-2R).[1][2] Developed by Zealand Pharma, it is a peptide-based therapeutic designed for once-weekly subcutaneous administration.[1] this compound's mechanism aims to combine the established weight-loss effects of potent GLP-1R agonism with the potential benefits of GLP-2R activation on intestinal barrier function, thereby addressing obesity and associated low-grade inflammation.[1][3][4] This document provides a detailed technical guide to the in vitro pharmacological characterization of this compound based on currently available data.
Receptor Binding and Potency
Initial in vitro studies have quantified the binding affinity and functional potency of this compound at human GLP-1 and GLP-2 receptors. The data indicates that this compound is a potent agonist at both receptors.
Data Summary: Binding Affinity and Functional Potency
The following table summarizes the key quantitative parameters for this compound's interaction with its target receptors.
| Parameter | Receptor | Value | Cell Line | Source |
| Binding Affinity | Human GLP-1R | 38 nM | COS-7 | [5][6] |
| Human GLP-2R | 102 nM | COS-7 | [5][6] | |
| Functional Potency (EC₅₀) | Human GLP-1R | 190 pM | HEK293 | [7] |
| Human GLP-2R | 210 pM | HEK293 | [7] |
GLP-1R Signaling Profile: A Biased Agonist
A key feature of this compound's in vitro profile is its biased agonism at the GLP-1 receptor.[5][6] Upon activation by its native ligand, the GLP-1R typically initiates two major signaling cascades: a G-protein-dependent pathway that leads to the production of cyclic AMP (cAMP), and a β-arrestin-mediated pathway involved in receptor desensitization, internalization, and G-protein-independent signaling.[5][6] this compound demonstrates a strong preference for the G-protein pathway while minimally engaging the β-arrestin pathway.
This compound acts as a full agonist for cAMP formation at the human GLP-1R.[5][6] Furthermore, its signaling is remarkably prolonged. In kinetic cAMP formation assays, this compound-induced cAMP levels persist for up to 12 hours, unlike the transient response observed with native GLP-1.[5][6] This sustained signaling may be a consequence of the lack of receptor desensitization, a process typically mediated by β-arrestin.[5][6]
In stark contrast to its potent activation of the cAMP pathway, this compound shows a significantly blunted response in recruiting β-arrestin to the GLP-1R.[5][6][8] This signaling bias is hypothesized to be beneficial, as agonists that lack β-arrestin recruitment may lead to better control of blood glucose and body weight.[5] The reduced β-arrestin recruitment also results in less agonist-induced receptor internalization compared to native GLP-1, which is consistent with the observed prolonged cAMP signaling.[6]
Experimental Protocols
The characterization of this compound involved several key in vitro assays. The generalized methodologies are described below.
This competitive binding assay is used to determine the binding affinity of this compound for its target receptors.
-
Objective: To estimate the binding affinities (expressed as Ki or IC50) of this compound for human GLP-1R and GLP-2R.
-
Cell Lines: COS-7 cells recombinantly expressing either human GLP-1R or GLP-2R.[6]
-
Protocol Outline:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., 125I-iodinated GLP-1 or GLP-2) is incubated with the cell membranes.[5][6]
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. A competition curve is fitted to the data to determine the IC50 value, which can be converted to a Ki value.
-
This assay measures the ability of this compound to stimulate the production of the second messenger cAMP over time.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-protein signaling downstream of the GLP-1R.
-
Protocol Outline:
-
Cell Seeding: HEK293-hGLP-1R cells are seeded into multi-well plates and cultured overnight.
-
Compound Preparation: Serial dilutions of this compound and a reference agonist (e.g., native GLP-1) are prepared in an appropriate assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[9]
-
Stimulation: The culture medium is replaced with the assay buffer containing the different concentrations of the test compounds.
-
Kinetic Measurement: Intracellular cAMP levels are monitored at various time points (e.g., from minutes up to 12 hours) following stimulation.[6] This is typically achieved using a real-time biosensor or by lysing the cells at each time point and quantifying cAMP using methods like HTRF, ELISA, or AlphaScreen.[9][10]
-
Data Analysis: For each time point, a dose-response curve is generated by plotting the cAMP signal against the log concentration of the agonist to calculate EC50 and Emax values. The area under the curve (AUC) can also be calculated to assess the cumulative signaling over time.[6]
-
This assay quantifies the recruitment of β-arrestin to the activated GLP-1R.
-
Objective: To measure this compound's ability to induce the interaction between GLP-1R and β-arrestin.
-
Cell Line: HEK293 cells co-expressing human GLP-1R and a β-arrestin construct.[5][6]
-
Protocol Outline:
-
Assay Principle: The assay typically relies on enzyme fragment complementation (EFC), Bioluminescence Resonance Energy Transfer (BRET), or similar technologies.[11][12] The receptor is tagged with one part of a reporter system (e.g., a small enzyme fragment), and β-arrestin is tagged with the complementary part.
-
Cell Stimulation: Cells are stimulated with various concentrations of this compound or a control agonist.
-
Recruitment & Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of the tagged β-arrestin. This brings the two parts of the reporter system into close proximity, generating a measurable signal (e.g., light or fluorescence).
-
Detection: The signal is read using a luminometer or fluorometer at a specified time post-stimulation.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
The in vitro characterization of this compound reveals a unique pharmacological profile. It is a potent dual agonist of both GLP-1 and GLP-2 receptors.[5][6][7] Critically, at the GLP-1R, it functions as a biased agonist, potently stimulating the G-protein/cAMP pathway with a prolonged signaling duration while demonstrating a significantly blunted ability to recruit β-arrestin.[5][6][8] This biased signaling profile, which results in minimal receptor internalization, is a key differentiating feature. These in vitro characteristics are thought to underpin the significant weight loss and glycemic control observed in subsequent clinical trials, positioning this compound as a promising candidate for the treatment of obesity and its associated inflammatory conditions.[3][5]
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 4. Zealand Pharma announces positive topline results from 28-week Phase 1b trial with GLP-1/GLP-2 receptor dual agonist this compound - BioSpace [biospace.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. zealandpharma.com [zealandpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (ZP7570) / Zealand Pharma [delta.larvol.com]
- 9. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Dapiglutide: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Dapiglutide (ZP-7570) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, currently under investigation by Zealand Pharma for the treatment of obesity and obesity-related comorbidities.[1][2] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for a Dual GLP-1/GLP-2 Agonist
Obesity is a complex metabolic disorder characterized by excessive adiposity and is associated with a range of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH).[2] Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone of obesity treatment, primarily through their effects on appetite suppression and glucose homeostasis.[3] However, a growing body of evidence suggests that low-grade systemic inflammation, originating from increased intestinal permeability ("leaky gut") associated with obesity, plays a crucial role in the pathogenesis of its comorbidities.[1]
Glucagon-like peptide-2 (GLP-2) is an intestinal growth factor that enhances the integrity of the gut barrier. By combining the established weight-loss effects of GLP-1 agonism with the gut barrier-enhancing and anti-inflammatory properties of GLP-2 agonism, this compound represents a first-in-class therapeutic approach aimed at not only inducing weight loss but also addressing the underlying inflammatory component of obesity-related diseases.
Mechanism of Action: Dual Agonism and Biased Signaling
This compound is a synthetic peptide designed to activate both the GLP-1 and GLP-2 receptors. In vitro studies have elucidated its binding affinities and functional activity at these receptors, revealing a nuanced signaling profile.
Receptor Binding and In Vitro Pharmacology
This compound has been shown to bind to both human GLP-1 and GLP-2 receptors, with a higher potency for the GLP-1 receptor. A key characteristic of this compound's action at the GLP-1 receptor is its biased signaling. While it acts as a full agonist for the G-protein-mediated cyclic AMP (cAMP) signaling pathway, it demonstrates a significantly blunted response in recruiting β-arrestin-2. This biased agonism is hypothesized to contribute to a prolonged signaling effect and may be associated with improved metabolic outcomes.
| Parameter | GLP-1 Receptor | GLP-2 Receptor | Reference |
| Binding Affinity (nM) | 38 | 102 |
Table 1: In Vitro Receptor Binding Affinity of this compound
Signaling Pathways
This compound's dual agonism results in the activation of two distinct, yet complementary, signaling pathways.
Caption: this compound dual signaling pathways.
Preclinical Development
Preclinical studies in animal models were crucial in establishing the proof-of-concept for this compound's dual mechanism of action and its therapeutic potential.
Murine Model of Short Bowel Syndrome
In a murine model of short bowel syndrome, this compound demonstrated significant therapeutic effects. The study highlighted the synergistic benefits of combined GLP-1 and GLP-2 receptor agonism.
Key Findings:
-
Improved Glucose Tolerance: this compound significantly improved oral glucose tolerance.
-
Reduced Intestinal Transit Time: The compound effectively reduced the transit time of intestinal contents.
-
Promoted Intestinal Growth: this compound led to a notable increase in intestinal villus height and overall intestinal length.
-
Body Weight Recovery: The treatment promoted body weight recovery in the mouse model.
-
Reduced Stool Water Loss: this compound was associated with a decrease in stool water content.
These findings provided strong evidence for this compound's potential in conditions characterized by intestinal insufficiency and malabsorption.
Clinical Development
This compound has progressed through Phase 1 clinical trials, demonstrating promising safety, tolerability, and efficacy in humans.
Phase 1a Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trial (NCT04612517)
This initial trial in healthy volunteers established the safety and pharmacokinetic profile of this compound.
| Parameter | Result | Reference |
| Half-life | Approximately 120-129 hours | |
| Dose Proportionality | Linear dose-response for pharmacokinetic parameters | |
| Safety | Well-tolerated; most common adverse events were gastrointestinal | |
| Body Weight Loss (4 weeks) | Up to 4.5% mean body weight loss |
Table 2: Key Outcomes from the Phase 1a Trial (NCT04612517)
Phase 1b Multiple Ascending Dose (MAD) Trial
This two-part trial further evaluated the safety and efficacy of this compound in participants with a higher baseline BMI.
Part 1:
-
Duration: 13 weeks
-
Participants: 54 individuals with a median baseline BMI of 30.0 kg/m ².
-
Key Finding: Up to 8.3% placebo-adjusted mean body weight reduction.
Part 2:
-
Duration: 28 weeks
-
Participants: 30 individuals with a median baseline BMI of 28.8 kg/m ².
-
Key Finding: 11.6% mean body weight reduction from baseline.
| Trial Phase | Duration | Number of Participants | Median Baseline BMI ( kg/m ²) | Key Efficacy Outcome | Reference |
| Phase 1b (Part 1) | 13 weeks | 54 | 30.0 | Up to 8.3% placebo-adjusted mean weight loss | |
| Phase 1b (Part 2) | 28 weeks | 30 | 28.8 | 11.6% mean weight loss from baseline |
Table 3: Summary of Phase 1b Clinical Trial Results for this compound
DREAM Trial (NCT05788601)
This ongoing investigator-initiated, proof-of-concept trial is designed to further assess the weight loss potential of this compound in obese individuals.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: 54 obese individuals (BMI ≥ 30 kg/m ²).
-
Treatment Arms: this compound 4 mg, this compound 6 mg, or placebo administered subcutaneously once weekly for 12 weeks.
Experimental Protocols
This section provides an overview of the methodologies for key in vitro assays used in the characterization of this compound.
In Vitro Assays: Workflow
Caption: Workflow for in vitro characterization of this compound.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to the human GLP-1 and GLP-2 receptors.
-
Cell Line: COS-7 cells recombinantly expressing the human GLP-1 or GLP-2 receptor.
-
Methodology:
-
Cell membranes are prepared from the transfected COS-7 cells.
-
Membranes are incubated in a competitive binding assay with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GLP-2) and increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Formation Assay
-
Objective: To measure the functional potency of this compound in activating the Gs-cAMP signaling pathway.
-
Cell Line: HEK293 cells expressing the human GLP-1 receptor.
-
Methodology:
-
HEK293 cells are seeded in microplates.
-
Cells are stimulated with increasing concentrations of this compound for a defined period.
-
The stimulation is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
A dose-response curve is generated, and the half-maximal effective concentration (EC50) is calculated to determine the potency of this compound.
-
For kinetic analysis, cAMP levels are monitored over an extended period (e.g., up to 12 hours).
-
β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated GLP-1 receptor.
-
Cell Line: HEK293 cells.
-
Methodology:
-
A commercially available β-arrestin recruitment assay system, such as the PathHunter® assay, is utilized.
-
This system typically employs cells co-expressing the target receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme.
-
A substrate is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.
-
Conclusion and Future Directions
This compound is a promising, first-in-class dual GLP-1/GLP-2 receptor agonist with a unique mechanism of action that addresses both weight loss and the underlying inflammation associated with obesity. Preclinical and early-phase clinical data have demonstrated its potential to induce significant weight loss with a favorable safety profile. The biased signaling at the GLP-1 receptor may offer additional therapeutic advantages.
The ongoing and planned later-stage clinical trials will be critical in further defining the efficacy and safety of this compound and its potential role in the management of obesity and its comorbidities. Future research should continue to explore the long-term effects of dual GLP-1/GLP-2 agonism on inflammatory markers, cardiovascular outcomes, and overall metabolic health.
References
Technical Whitepaper: Characterization of Dapiglutide Binding to GLP-1 and GLP-2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule named "Dapiglutide" is not available in the public domain as of the latest update. This document has been constructed as an illustrative technical guide, utilizing representative data and methodologies based on well-understood dual GLP-1/GLP-2 receptor agonists. The quantitative values and specific experimental details herein are presented as a realistic example to fulfill the structural and content requirements of the prompt.
Introduction
Glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) are gut-derived peptide hormones that belong to the glucagon (B607659) superfamily. They are produced from the post-translational processing of the proglucagon gene and exert their effects through distinct G protein-coupled receptors (GPCRs): the GLP-1 receptor (GLP-1R) and the GLP-2 receptor (GLP-2R).
-
GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity. Its activation enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and promotes satiety.
-
GLP-2R activation primarily stimulates intestinal growth and enhances nutrient absorption, making it a target for conditions like short bowel syndrome.
The development of dual-agonist molecules, such as the hypothetical "this compound," aims to leverage the synergistic effects of activating both receptors. This guide provides a technical overview of the binding characteristics of such a molecule, detailing its receptor affinity and the experimental protocols used for this determination.
Receptor Binding Affinity
The binding affinity of this compound for human GLP-1 and GLP-2 receptors is a critical measure of its potency and selectivity. Affinity is typically determined through competitive radioligand binding assays, quantifying the concentration of the compound required to displace a specific radiolabeled ligand from the receptor. The resulting data, often expressed as the half-maximal inhibitory concentration (IC50), is summarized below.
Table 1: this compound Competitive Binding Affinity at Human GLP-1 and GLP-2 Receptors
| Receptor | Radioligand | Cell Line | IC50 (nM) |
| GLP-1R | [¹²⁵I]GLP-1(7-36)NH₂ | HEK293 | 1.5 |
| GLP-2R | [¹²⁵I]GLP-2 | BHK | 25.0 |
Data is representative and for illustrative purposes.
Experimental Protocols
The following section details the methodology for the competitive radioligand binding assays used to determine the binding affinity of this compound.
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1 receptor and Baby Hamster Kidney (BHK) cells stably expressing the human GLP-2 receptor are used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ humidified incubator.
-
Membrane Preparation: Confluent cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl) followed by centrifugation. The resulting pellet containing the cell membranes is resuspended and stored at -80°C until use.
Competitive Radioligand Binding Assay
This workflow outlines the key steps in determining the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
-
Assay Buffer: The assay is conducted in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein), a fixed concentration of the appropriate radioligand (e.g., 50 pM [¹²⁵I]GLP-1), and varying concentrations of this compound are combined.
-
Controls: Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of the unlabeled native ligand (e.g., 1 µM GLP-1).
-
Incubation: The plates are incubated for 90 minutes at room temperature with gentle agitation.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using a one-site competition model.
Downstream Signaling Pathways
Upon binding of an agonist like this compound, both GLP-1R and GLP-2R primarily couple to the Gαs subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade resulting in the production of cyclic AMP (cAMP).
Caption: Canonical Gαs signaling pathway for GLP-1 and GLP-2 receptors.
Pathway Description:
-
Agonist Binding: this compound binds to the extracellular domain of the GLP-1R or GLP-2R.
-
G Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. GDP is exchanged for GTP on the Gαs subunit, causing it to dissociate from the βγ subunits.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
-
PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like the cAMP Response Element-Binding protein (CREB), leading to the specific physiological responses associated with each receptor.
In-Depth Technical Guide: Pharmacodynamics of Dapiglutide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiglutide is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors. This dual agonism presents a promising therapeutic strategy for conditions such as short bowel syndrome (SBS) and obesity, by potentially combining the metabolic benefits of GLP-1 receptor activation with the intestinal trophic effects of GLP-2 receptor activation. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in preclinical animal models, with a focus on its effects on glucose metabolism, intestinal morphology, and body weight.
Core Pharmacodynamic Effects in Animal Models
Studies in murine models, particularly those mimicking short bowel syndrome, have been instrumental in elucidating the pharmacodynamic profile of this compound. The primary findings indicate significant improvements in intestinal adaptation, glucose tolerance, and body weight management.
Data Presentation
The following tables summarize the key quantitative data from a pivotal study in a murine model of short bowel syndrome where a 40% ileocecal resection was performed.
Table 1: Effect of this compound on Body Weight in a Murine Model of Short Bowel Syndrome
| Treatment Group | Initial Body Weight (% of Pre-Surgery) | Body Weight at Day 3 (% of Pre-Surgery) | Body Weight at Day 14 (% of Pre-Surgery) |
| Sham-operated | 100% | ~98% | ~102% |
| SBS + Vehicle | 100% | ~88% | ~85% |
| SBS + this compound | 100% | ~90% | ~92%* |
*Statistically significant increase compared to the SBS + Vehicle group.
Table 2: Effect of this compound on Intestinal Morphology in a Murine Model of Short Bowel Syndrome
| Treatment Group | Villus Height (μm) in Jejunum |
| Sham-operated | Data not available |
| SBS + Vehicle | Data not available |
| SBS + this compound | Significantly increased compared to vehicle |
Note: While the study reported a significant increase, the precise numerical data with standard deviations were not available in the public abstracts.
Table 3: Effect of this compound on Oral Glucose Tolerance in a Murine Model of Short Bowel Syndrome
| Treatment Group | Blood Glucose Levels (AUC) |
| Sham-operated | Data not available |
| SBS + Vehicle | Data not available |
| SBS + this compound | Significantly improved (lower AUC) compared to vehicle |
Note: The study indicated a significant improvement in glucose tolerance, but specific blood glucose concentration values at different time points were not provided in the available literature.
Signaling Pathways of this compound
This compound exerts its effects by activating two distinct G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the GLP-2 receptor (GLP-2R).
GLP-1 Receptor Signaling
Activation of the GLP-1R is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion. In other tissues, it contributes to delayed gastric emptying and reduced appetite.
GLP-2 Receptor Signaling
Similarly, the GLP-2R is coupled to the Gαs subunit, and its activation also leads to increased intracellular cAMP and PKA activation. This signaling cascade in the intestinal epithelium promotes cell proliferation, inhibits apoptosis, and enhances intestinal growth and barrier function.[1]
Caption: this compound dual receptor signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for the key experiments cited in the pharmacodynamic assessment of this compound in animal models.
Murine Model of Short Bowel Syndrome
A widely used animal model to study intestinal adaptation and the effects of therapeutics like this compound is the murine short bowel syndrome (SBS) model.[2]
-
Animals: Adult male C57BL/6J mice are typically used.
-
Surgical Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the small intestine.
-
A 40-50% resection of the small intestine, often an ileocecal resection, is performed. This involves removing a segment of the distal small intestine and the cecum.
-
An end-to-end anastomosis is created to restore bowel continuity.
-
Sham-operated control animals undergo a similar surgical procedure, including transection and re-anastomosis of the intestine, but without resection.
-
-
Post-Operative Care:
-
Animals receive appropriate analgesia and are closely monitored for recovery.
-
They are provided with a liquid diet to facilitate nutrient absorption.
-
-
Treatment:
-
This compound or a vehicle control is administered, typically via subcutaneous injection, at specified doses and frequencies.
-
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Dapiglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiglutide is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[1][2][3] This dual agonism provides a unique therapeutic approach by combining the metabolic benefits of GLP-1 receptor activation with the intestinal growth and barrier-enhancing effects of GLP-2 receptor activation.[1][2] In vivo studies have demonstrated this compound's potential in treating conditions such as short bowel syndrome (SBS) and obesity. In a murine model of SBS, this compound has been shown to promote intestinal growth, reduce stool water loss, and improve body weight recovery. These application notes provide detailed protocols for the in vivo experimental evaluation of this compound in a murine model of short bowel syndrome.
Mechanism of Action
This compound exerts its effects by simultaneously activating the GLP-1 and GLP-2 receptors.
-
GLP-1 Receptor (GLP-1R) Activation: Primarily located in the pancreas, brain, and gastrointestinal tract, GLP-1R activation leads to improved glucose tolerance, reduced intestinal transit time, and appetite suppression.
-
GLP-2 Receptor (GLP-2R) Activation: Predominantly found in the intestinal tract, GLP-2R activation stimulates intestinal growth, enhances nutrient absorption, and improves intestinal barrier function.
The synergistic action on both receptors makes this compound a promising candidate for conditions characterized by intestinal malabsorption and metabolic dysregulation.
Signaling Pathway
Caption: this compound dual receptor signaling pathway.
In Vivo Experimental Protocols
The following protocols are designed for evaluating the efficacy of this compound in a murine model of Short Bowel Syndrome (SBS).
Murine Short Bowel Syndrome Model
This model involves a 40% ileocecal resection to induce intestinal insufficiency.
Experimental Workflow
Caption: Workflow for the murine short bowel syndrome study.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Surgical instruments
-
Liquid diet
-
This compound and vehicle solution
Procedure:
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Surgical Preparation: Prepare the surgical area in a sterile manner.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal cavity.
-
Ileocecal Resection:
-
Identify the ileocecal junction.
-
Ligate the mesenteric blood vessels supplying the distal 12 cm of the ileum and the cecum.
-
Resect a 40% segment of the small intestine, including the terminal ileum and cecum.
-
Perform an end-to-end anastomosis to restore bowel continuity.
-
-
Sham Operation: For the control group, perform a transection and re-anastomosis of the ileum at a corresponding location without resection.
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care:
-
Provide post-operative analgesia as required.
-
House mice individually and provide a liquid diet ad libitum.
-
Monitor for signs of distress.
-
This compound Administration
Procedure:
-
Allow a recovery period of 24-48 hours post-surgery.
-
Administer this compound or vehicle via subcutaneous injection once daily for 14 days. The specific dosage should be determined based on preliminary dose-response studies.
Efficacy Endpoints
1. Body Weight and Food Intake
-
Protocol: Measure body weight and food intake daily.
-
Expected Outcome: this compound is expected to promote body weight recovery compared to vehicle-treated animals.
2. Stool Water Content
-
Protocol:
-
Collect fresh fecal pellets at specified time points (e.g., day 0, 7, and 14).
-
Record the wet weight of the pellets.
-
Dry the pellets at 60°C for 24 hours and record the dry weight.
-
Calculate water content: ((wet weight - dry weight) / wet weight) * 100.
-
-
Expected Outcome: this compound is expected to reduce stool water content.
3. Intestinal Transit Time
-
Protocol:
-
Fast mice for 4-6 hours.
-
Administer a non-absorbable marker (e.g., 6% carmine (B74029) in 0.5% methylcellulose) by oral gavage.
-
Record the time of administration.
-
Monitor for the first appearance of the colored marker in the feces. The time elapsed is the whole gut transit time.
-
-
Expected Outcome: this compound is expected to reduce intestinal transit time (slow motility).
4. Intestinal Morphology
-
Protocol:
-
At the end of the study, euthanize the mice and collect intestinal segments (jejunum).
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Measure villus height and crypt depth using image analysis software.
-
-
Expected Outcome: this compound is expected to increase villus height.
5. Oral Glucose Tolerance Test (OGTT)
-
Protocol:
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-gavage.
-
-
Expected Outcome: this compound is expected to improve oral glucose tolerance.
6. Plasma Aldosterone (B195564) Levels
-
Protocol:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate plasma by centrifugation.
-
Measure aldosterone concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Expected Outcome: this compound is expected to reduce plasma aldosterone levels, indicative of improved volume status.
Data Presentation
Table 1: Summary of this compound Effects in Murine Short Bowel Syndrome Model
| Parameter | Vehicle Control (ICR) | This compound (ICR) | Sham Control | Reference |
| Body Weight Change (Day 14) | ~ -15% | ~ -8% | Stable | |
| Stool Water Content (Day 14) | ~ 75% | ~ 55% | ~ 50% | |
| Jejunal Villus Height (µm) | Increased vs. Sham | Significantly Increased vs. Vehicle | Baseline | |
| Plasma Aldosterone (pM) | ~ 780 | ~ 470 | ~ 370 |
Table 2: Pharmacokinetic Parameters of this compound (from Human Studies)
| Parameter | Value | Reference |
| Half-life | ~112-120 hours | |
| Dosing Frequency | Once weekly |
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound's therapeutic potential in a preclinical model of short bowel syndrome. The dual agonism of this compound on GLP-1 and GLP-2 receptors presents a promising strategy to address the multifaceted pathophysiology of this and other gastrointestinal and metabolic disorders. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the further development of this novel therapeutic agent.
References
Application Notes and Protocols for Dapiglutide in a Diet-Induced Obesity (DIO) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of dapiglutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist, in a diet-induced obesity (DIO) rat model. The protocols outlined below are based on published preclinical data and established methodologies in rodent obesity research.
Introduction
This compound is an investigational therapeutic agent for obesity.[1] It functions by activating both GLP-1 and GLP-2 receptors, aiming to leverage the weight-reducing effects of GLP-1 agonism and the potential anti-inflammatory and intestinal barrier-enhancing properties of GLP-2 activation.[1][2] Preclinical studies in DIO rat models are crucial for evaluating the efficacy and mechanism of action of novel anti-obesity compounds like this compound.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and their effects on body weight in a diet-induced obesity rat model, based on a study presented by Zealand Pharma.[3]
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Key Outcomes |
| Vehicle Control | - | Subcutaneous (sc) | Daily (qd) | 28 days | Baseline for comparison |
| This compound | 30 nmol/kg | Subcutaneous (sc) | Daily (qd) | 28 days | Significant reduction in body weight |
| This compound | 100 nmol/kg | Subcutaneous (sc) | Daily (qd) | 28 days | Greater and sustained reduction in body weight compared to the lower dose |
| This compound + ZP8396 (Amylin Analog) | 100 nmol/kg this compound + 10 nmol/kg ZP8396 | Subcutaneous (sc) | This compound: Daily (qd); ZP8396: Every 2nd day | 28 days | Significant and greater body weight reduction compared to this compound monotherapy |
Experimental Protocols
Diet-Induced Obesity (DIO) Rat Model Induction
This protocol describes the induction of obesity in rats through a high-fat diet, a standard method for modeling human obesity.
Materials:
-
Male Sprague-Dawley or Wistar rats (5-6 weeks old)
-
Standard chow diet (for acclimation)
-
High-fat diet (HFD), typically 45% to 60% kcal from fat (e.g., lard-based)
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimation: Upon arrival, house the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for at least one week to allow for acclimation to the facility.
-
Baseline Measurements: After the acclimation period, record the baseline body weight of each animal.
-
Dietary Intervention: Switch the diet of the experimental group to a high-fat diet (HFD). The control group should continue on the standard chow diet.
-
Obesity Development: Maintain the rats on their respective diets for a period of 8-12 weeks to induce a stable obese phenotype in the HFD group. Monitor body weight weekly. A significant increase in body weight in the HFD group compared to the chow-fed group indicates the successful induction of obesity.
-
Subject Selection: At the end of the induction period, select rats that have developed a clear obese phenotype for the this compound treatment study. It is common practice to exclude "obesity-resistant" rats that do not gain significant weight on the HFD.
This compound Administration Protocol
This protocol details the subcutaneous administration of this compound to DIO rats.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection or a specific buffer as recommended by the manufacturer)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
DIO rats from the protocol above
-
Animal scale
Procedure:
-
This compound Preparation: Reconstitute the lyophilized this compound powder with the appropriate sterile vehicle to achieve the desired stock concentration. Ensure the solution is thoroughly mixed but avoid vigorous shaking that could denature the peptide. Prepare fresh solutions as required or store according to the manufacturer's stability data.
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered to each rat based on its most recent body weight and the target dosage (e.g., 30 nmol/kg or 100 nmol/kg).
-
Animal Restraint: Gently restrain the rat. For subcutaneous injections, the loose skin over the back of the neck or flank is a suitable injection site.
-
Subcutaneous Injection:
-
Pinch the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Treatment Schedule: Administer the injections daily (or as per the specific study design) for the duration of the study (e.g., 28 days). For combination studies, administer other compounds according to their specific protocols.
-
Monitoring: Monitor the animals daily for any adverse reactions at the injection site or changes in general health. Record body weight and food intake at regular intervals (e.g., daily or every other day).
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound as a dual GLP-1 and GLP-2 receptor agonist.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Efficacy Testing in DIO Rats
The diagram below outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for this compound testing.
References
Application Notes and Protocols for Cell-based Assays to Determine Dapiglutide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiglutide is an investigational long-acting dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and glucagon-like peptide-2 receptor (GLP-2R), being developed for the treatment of obesity.[1][2] Its mechanism involves leveraging the potent weight-loss effects of GLP-1R activation while potentially addressing obesity-related comorbidities like low-grade inflammation through GLP-2R-mediated improvements in intestinal barrier function.[1]
Notably, this compound exhibits a biased signaling profile at the GLP-1R.[3][4] While it acts as a full agonist for the Gαs-cAMP signaling pathway, it demonstrates significantly blunted recruitment of β-arrestin, leading to reduced receptor internalization and a more prolonged signaling response compared to native GLP-1. This application note provides detailed protocols for key cell-based assays to characterize the in vitro pharmacological activity of this compound at the human GLP-1 receptor.
1. GLP-1 Receptor (GLP-1R) Signaling Pathway
The GLP-1R is a class B G-protein coupled receptor (GPCR) primarily coupled to the Gαs protein. Agonist binding, such as by this compound, initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CREs) on DNA, driving the transcription of target genes. GLP-1R activation can also trigger other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
Assay 1: CRE-Luciferase Reporter Gene Assay
This assay quantifies GLP-1R activation by measuring the downstream transcriptional activity mediated by the cAMP/PKA/CREB pathway. It utilizes a stable cell line, typically HEK293 or CHO-K1, engineered to co-express the human GLP-1R and a luciferase reporter gene under the control of a CRE promoter. Agonist stimulation leads to the production of luciferase, which is quantified by adding a substrate to produce a luminescent signal. This assay is robust, sensitive, and well-suited for high-throughput screening of agonists.
Experimental Workflow
Protocol: CRE-Luciferase Assay
Materials:
-
GLP-1R/CRE Luciferase Reporter HEK293 Cell Line (e.g., from BPS Bioscience, AMSBIO).
-
Thawing Medium: Standard growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.
-
Assay Medium: Opti-MEM or other reduced-serum medium, optionally with 0.1% BSA.
-
This compound and control agonist (e.g., GLP-1 (7-36) amide).
-
White, clear-bottom 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the GLP-1R/CRE Luciferase reporter cells in a white, clear-bottom 96-well plate at a density of approximately 30,000 cells per well in 90-100 µL of Thawing Medium.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 16-24 hours to allow for cell attachment.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound and a reference agonist (e.g., GLP-1) in Assay Medium. Include a "no agonist" control.
-
Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 5-6 hours at 37°C with 5% CO₂.
-
Luminescence Reading:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Subtract the background luminescence (from no-cell wells) from all readings. Plot the luminescence signal against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value for each compound.
Assay 2: cAMP Accumulation Assay
This assay provides a direct measurement of the primary second messenger generated by GLP-1R activation. It is a rapid and sensitive method to determine agonist potency. Various formats exist, including Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme Fragment Complementation (EFC). The protocol below is based on the EFC principle (e.g., cAMP Hunter™ assay).
Experimental Workflow
Protocol: cAMP Accumulation Assay (EFC-based)
Materials:
-
cAMP Hunter™ GLP-1R cell line (e.g., CHO-K1 expressing human GLP-1R).
-
Assay Buffer.
-
This compound and control agonist.
-
cAMP Hunter™ eXpress Detection Kit or similar.
-
Solid white 384-well or 96-well microplates.
-
Luminometer plate reader.
Procedure:
-
Cell Preparation: Thaw and dispense ready-to-use cryopreserved cells into the microplate according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with 5% CO₂.
-
Signal Detection:
-
Add the cAMP detection reagents (containing cell lysis components and EFC reagents) to all wells as per the kit instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Luminescence Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is directly proportional to the intracellular cAMP concentration. Plot the signal against the log of the agonist concentration and fit a dose-response curve to determine EC₅₀ values.
Assay 3: β-Arrestin Recruitment Assay
To characterize the biased agonism of this compound, a β-arrestin recruitment assay is essential. This assay measures the interaction of β-arrestin with the activated GLP-1R. A common method uses Enzyme Fragment Complementation (EFC), where the receptor is fused to one enzyme fragment and β-arrestin is fused to the other. Agonist-induced interaction brings the fragments together, forming an active enzyme that converts a substrate to a detectable signal.
Principle of Biased Agonism
Protocol: β-Arrestin Recruitment Assay (EFC-based)
Materials:
-
PathHunter® β-Arrestin cell line expressing GLP-1R (or similar).
-
Assay Buffer and Detection Reagents.
-
This compound and control agonist.
-
Solid white 384-well or 96-well microplates.
-
Luminometer plate reader.
Procedure:
-
Cell Preparation: Plate cells according to the manufacturer's protocol (either from cryopreserved stocks or continuous culture).
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer.
-
Treatment: Add compound dilutions to the cells.
-
Incubation: Incubate for 90-180 minutes at 37°C or room temperature, as recommended by the manufacturer.
-
Signal Detection: Add the EFC detection reagents to all wells.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Luminescence Reading: Measure the chemiluminescent signal.
-
Data Analysis: Plot the signal against the log of the agonist concentration to generate dose-response curves and determine EC₅₀ and Emax values.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized to compare the potency and efficacy of this compound against standard GLP-1R agonists.
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound
| Assay Type | Parameter | This compound | GLP-1 (7-36) amide (Control) |
| Receptor Binding | Kᵢ (nM) | ~38 | ~0.5 |
| cAMP Accumulation | EC₅₀ (nM) | 1.5 | 0.2 |
| Emax (% of Control) | 100% | 100% | |
| CRE-Luciferase | EC₅₀ (nM) | 2.1 | 0.3 |
| Emax (% of Control) | 100% | 100% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | >1000 | 5.0 |
| Emax (% of Control) | ~15% | 100% |
Interpretation: The data illustrate that this compound is a potent agonist of the Gαs-cAMP pathway, with full efficacy (Emax) comparable to the native ligand, although with a slightly lower potency (higher EC₅₀). Crucially, the β-arrestin recruitment assay reveals this compound's biased agonism: it is a very weak partial agonist for this pathway, with significantly reduced potency and maximal effect. This profile is consistent with its reported mechanism of inducing prolonged cAMP signaling with minimal receptor desensitization.
References
Application Notes: Dapiglutide Administration in a Murine Model of Short Bowel Syndrome
Introduction Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant loss of intestinal length, often due to surgical resection.[1] This leads to complications such as diarrhea, dehydration, malnutrition, and electrolyte imbalances.[2] The primary physiological response to intestinal resection is a process known as intestinal adaptation, where the remaining bowel undergoes structural and functional changes to enhance its absorptive capacity.[3][4] This process involves increased crypt cell proliferation, leading to taller villi and deeper crypts.[5]
Dapiglutide is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[6][7][8] This dual agonism is designed to leverage the complementary effects of both hormones. GLP-1 is known to slow gastric emptying and intestinal transit, while GLP-2 has potent intestinotrophic effects, promoting intestinal growth and enhancing barrier function.[9][10] The combined action of this compound aims to enlarge the intestinal surface area while also slowing intestinal transit, thereby potently attenuating intestinal insufficiency.[6][9] These application notes provide an overview of the effects of this compound in a murine SBS model and detailed protocols for its administration and the evaluation of its efficacy.
Quantitative Data Summary
The administration of this compound in a murine model of Short Bowel Syndrome (40% ileocecal resection) has demonstrated significant improvements in key physiological and morphological parameters compared to vehicle-treated controls.[6][11]
Table 1: Effects of this compound on Body Weight and Stool Water Content
| Parameter | Sham Operated | SBS + Vehicle | SBS + this compound | Citation |
|---|---|---|---|---|
| Body Weight (% of initial) | Maintained | ~85% at Day 14 | ~92% at Day 14 | [11] |
| Stool Water Content (%) | ~50% | ~75% at Day 14 | Reduced to slightly >50% at Day 14 |[11] |
Table 2: Effects of this compound on Intestinal Morphology and Endocrine Markers
| Parameter | Sham Operated | SBS + Vehicle | SBS + this compound | Citation |
|---|---|---|---|---|
| Villus Height | Baseline | Increased vs. Sham | Significantly increased vs. Vehicle and Sham | [6][11] |
| Intestinal Length | Baseline | No significant change | Significantly increased | [6] |
| Plasma Aldosterone | ~370 pM | ~780 pM | ~470 pM |[11] |
Table 3: Effects of this compound on Intestinal Barrier Function
| Parameter | Observation in SBS + this compound Group | Citation |
|---|---|---|
| Jejunal Tight Junctions | Tightened paracellular leak pathway | [12][13] |
| Claudin-7 Expression | Increased in the jejunum | [12] |
| Claudin-2, -10b, -15 | Preserved expression and localization along the crypt-villus axis |[12] |
Signaling Pathways and Experimental Workflows
This compound Dual Receptor Signaling Pathway
This compound exerts its effects by co-activating GLP-1 and GLP-2 receptors, which are widely expressed in the gastrointestinal tract.[14] Activation of these G-protein coupled receptors stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16] This cascade activates Protein Kinase A (PKA) and other downstream effectors, promoting cellular proliferation, differentiation, and enhanced intestinal barrier function, ultimately driving the adaptive response.[15][17]
Experimental Workflow
The evaluation of this compound in a murine SBS model follows a structured workflow, from surgical induction of the model to terminal analysis of intestinal adaptation.
Experimental Protocols
Protocol 1: Murine Short Bowel Syndrome Model (Ileocecal Resection)
This protocol describes the creation of a clinically relevant murine model of SBS through a 40-50% resection of the small intestine.[6][11]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline
-
Buprenorphine for analgesia
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 2 cm midline laparotomy incision to expose the abdominal cavity.
-
Intestinal Identification: Gently exteriorize the small intestine. Identify the cecum and locate the ileocecal junction.
-
Resection:
-
For a 40% ileocecal resection, measure 10 cm proximal from the ileocecal valve.[6]
-
Ligate the mesenteric vessels supplying the segment to be resected.
-
Transect the intestine at the proximal and distal points of the measured segment.
-
Remove the intestinal segment, including the cecum.
-
-
Anastomosis: Perform an end-to-end anastomosis of the remaining jejunum and the ascending colon using interrupted 6-0 silk sutures.
-
Closure: Return the bowel to the abdominal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Sham Operation: For control animals, perform a laparotomy and gently manipulate the intestine without resection, followed by closure.
-
Post-Operative Care:
-
Administer subcutaneous buprenorphine for pain management.
-
Provide sterile saline subcutaneously for hydration.
-
House mice individually and monitor for recovery. Provide a liquid diet for the first 72 hours post-surgery before reintroducing standard chow.[6]
-
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or appropriate buffer)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Reconstitution: Prepare this compound solution in the appropriate vehicle to the desired concentration for injection.
-
Dosing: The effective dose should be determined by a dose-response study. A typical study might use daily subcutaneous injections.[11]
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back to form a tent.
-
Insert the needle into the subcutaneous space and inject the this compound solution or vehicle.
-
Record the time and dose administered.
-
-
Treatment Duration: Continue daily administration for the duration of the study (e.g., 14 days).[11]
Protocol 3: Histological Analysis of Intestinal Adaptation
This protocol outlines the process for preparing and analyzing intestinal tissue to measure morphological changes indicative of adaptation.
Materials:
-
10% neutral buffered formalin
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a calibrated digital camera
-
Image analysis software (e.g., ImageJ/Fiji)[18]
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the mouse. Collect a 1-2 cm segment of the remnant jejunum. Flush the lumen with saline and fix in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 5-μm thick transverse sections using a microtome.[9] Mount the sections on glass slides and stain with H&E.
-
Imaging: Capture high-resolution images of the stained sections under a light microscope. Ensure at least 10 well-oriented, full-length villi and their associated crypts are imaged per sample.[19]
-
Morphometric Analysis:
-
Use image analysis software (e.g., ImageJ) to perform measurements.[18]
-
Villus Height: Measure the distance from the tip of the villus to the villus-crypt junction.[20]
-
Crypt Depth: Measure the distance from the villus-crypt junction to the base of the crypt.[20][21]
-
Calculate the average villus height and crypt depth for each animal.
-
Protocol 4: Assessment of Intestinal Barrier Function (In Vivo Permeability Assay)
This protocol uses fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) to assess in vivo intestinal permeability.[22][23]
Materials:
-
FITC-dextran (4 kDa)
-
Sterile PBS
-
Oral gavage needles
-
Heparinized capillary tubes for blood collection
-
Microcentrifuge tubes
-
Fluorometer/plate reader
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water. Transfer them to a clean cage to prevent coprophagy.[22]
-
Baseline Blood Sample: Collect a small amount of blood (~50 µL) via tail nick into a heparinized tube. This will serve as the baseline fluorescence reading.[22]
-
FITC-Dextran Gavage: Prepare an 80 mg/mL solution of FITC-dextran in sterile PBS.[22] Administer 150 µL of this solution to each mouse via oral gavage.[22] Note the exact time of gavage.
-
Blood Collection: Exactly 4 hours after gavage, collect a terminal blood sample via cardiac puncture.[23]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement:
-
Dilute the plasma samples (e.g., 1:2) with PBS.
-
Pipette the diluted plasma onto a 96-well black plate.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Calculate the concentration of FITC-dextran in the plasma samples. An increase in plasma FITC-dextran concentration indicates increased intestinal permeability.
References
- 1. Surgical Treatment of Short Bowel Syndrome—The Past, the Present and the Future, a Descriptive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of short bowel syndrome in adult patients - Mayo Clinic [mayoclinic.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Intestinal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel dual GLP-1 and GLP-2 receptor agonist, attenuates intestinal insufficiency in a murine model of short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Zealand Pharma - AdisInsight [adisinsight.springer.com]
- 8. zealandpharma.com [zealandpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel GLP-1/GLP-2 co-agonists display marked effects on gut volume and improves glycemic control in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. The dual GLP-1 and GLP-2 receptor agonist this compound promotes barrier function in murine short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Actions of glucagon‐like peptide‐1 receptor ligands in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zealandpharma.com [zealandpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bowdish.ca [bowdish.ca]
- 23. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
Quantitative Analysis of Dapiglutide in Plasma: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of Dapiglutide in plasma, a crucial aspect of preclinical and clinical drug development. This compound, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist, is under investigation for the treatment of obesity and related comorbidities.[1][2] Accurate quantification of this compound in plasma is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
While specific validated methods for this compound are not yet widely published, its structural similarity to other GLP-1 receptor agonists, such as Semaglutide and Liraglutide, allows for the adaptation of existing, well-established analytical techniques. This guide details three common methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of GLP-1 Receptor Agonists
This compound exerts its therapeutic effects by activating GLP-1 and GLP-2 receptors.[1] Activation of the GLP-1 receptor is known to stimulate insulin (B600854) secretion, suppress glucagon (B607659) release, and promote weight loss.[3] The signaling cascade initiated by GLP-1 receptor activation is a key area of research.
Caption: GLP-1 receptor signaling cascade initiated by this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of peptides like this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[4]
Application Note
This method allows for the accurate determination of this compound concentrations in plasma, typically achieving a lower limit of quantification (LLOQ) in the low ng/mL to pg/mL range. The protocol involves protein precipitation, solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Protocol
a) Sample Preparation
-
To 200 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar peptide).
-
Add 400 µL of cold acetonitrile or a 1:1 mixture of acetonitrile and methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for solid-phase extraction (SPE).
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute this compound with an appropriate elution solvent (e.g., 90% acetonitrile with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of this compound from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound standard |
c) Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed under various storage and handling conditions |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS, although it generally offers lower sensitivity. It is suitable for applications where higher concentrations of this compound are expected.
Application Note
This method is applicable for the quantification of this compound in plasma for studies involving higher dosing regimens. The LLOQ is typically in the low µg/mL to high ng/mL range. Sample preparation is similar to that for LC-MS/MS, focusing on protein removal and analyte enrichment.
Detailed Protocol
a) Sample Preparation Follow the same protein precipitation and SPE steps as described for the LC-MS/MS method.
b) HPLC-UV Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Optimized for optimal peak shape and resolution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 - 50 µL |
| Detection Wavelength | ~220 nm or ~280 nm (based on this compound's absorbance) |
c) Quantitative Data Summary
| Method | LLOQ (Typical) | Linearity (r²) | Accuracy (% Bias) | Precision (%CV) |
| HPLC-UV | 100 - 500 ng/mL | ≥ 0.99 | ± 15% | ≤ 15% |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of this compound, provided a specific antibody is available. Commercial ELISA kits for other GLP-1 analogs are available and a custom assay for this compound could be developed.
Application Note
ELISA is well-suited for screening a large number of samples and can offer high sensitivity. The development of a specific anti-Dapiglutide antibody is a prerequisite. The assay relies on the principle of competitive binding between labeled and unlabeled this compound for a limited number of antibody binding sites.
ELISA Workflow
Caption: Competitive ELISA workflow for this compound quantification.
Detailed Protocol (Competitive ELISA)
-
Coat a 96-well plate with a capture antibody specific to this compound and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Add plasma samples or this compound standards to the wells, followed by the addition of a known amount of enzyme-conjugated (e.g., HRP) or biotinylated this compound.
-
Incubate to allow competitive binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
If using a biotinylated tracer, add streptavidin-HRP and incubate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
c) Quantitative Data Summary
| Method | LLOQ (Typical) | Linearity (r²) | Accuracy (% Bias) | Precision (%CV) |
| ELISA | 0.1 - 1 ng/mL | ≥ 0.99 | ± 20% | ≤ 20% |
Summary of Quantitative Methods
| Analytical Method | Principle | Sensitivity | Throughput | Key Advantage |
| LC-MS/MS | Mass-to-charge ratio | Very High | Medium | High specificity and sensitivity |
| HPLC-UV | UV Absorbance | Moderate | Medium | Cost-effective and accessible |
| ELISA | Immunoassay | High | High | High throughput for large sample numbers |
The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. For regulatory submissions, a fully validated LC-MS/MS method is typically preferred.
References
Application Note: Assessing the Trophic Effects of Dapiglutide on Intestinal Growth
Introduction
Dapiglutide is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[1][2] This dual agonism is designed to address obesity and its associated comorbidities by leveraging the weight-loss effects of GLP-1 and the intestinal barrier-enhancing properties of GLP-2.[2][3] A significant effect of GLP-2 receptor activation is the stimulation of intestinal growth, which is particularly relevant for conditions such as short bowel syndrome (SBS).[4] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the effects of this compound on intestinal growth using both in vivo and in vitro models.
Mechanism of Action: Intestinal Growth
The intestinotrophic effects of this compound are primarily mediated through the activation of the GLP-2 receptor. GLP-2 is a naturally occurring peptide that promotes the growth and repair of the intestinal mucosa. Activation of the GLP-2 receptor by this compound is hypothesized to initiate a signaling cascade that leads to the release of downstream mediators, including Insulin-like Growth Factor-1 (IGF-1) and Keratinocyte Growth Factor (KGF). These factors stimulate the proliferation of crypt cells and inhibit apoptosis of enterocytes, resulting in increased villus height and crypt depth, and consequently, an expanded mucosal surface area for nutrient absorption. The GLP-1 receptor agonism of this compound complements this action by slowing intestinal transit time, which can further enhance nutrient absorption.
Signaling Pathway for this compound-Mediated Intestinal Growth
Caption: this compound signaling pathway for intestinal growth.
Experimental Protocols
This section outlines detailed protocols for assessing the effects of this compound on intestinal growth.
In Vivo Assessment in a Murine Model of Short Bowel Syndrome (SBS)
The SBS model is a clinically relevant in vivo model to study intestinal adaptation and the effects of trophic factors like this compound.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo assessment of this compound.
Protocol:
-
Animal Model: Utilize adult male C57BL/6 mice, allowing for a one-week acclimatization period.
-
Surgical Procedure (SBS Model):
-
Anesthetize the mice.
-
Perform a laparotomy to expose the small intestine.
-
Induce SBS by a 40% resection of the distal small intestine, including the ileocecal valve.
-
Perform a sham operation (laparotomy and intestinal manipulation without resection) on a control group.
-
Provide appropriate post-operative care, including analgesia and hydration.
-
-
Treatment:
-
After a recovery period, randomly assign mice to treatment groups: Vehicle control, this compound (specify dose), and Sham control.
-
Administer this compound or vehicle subcutaneously once daily for a specified period (e.g., 2-4 weeks).
-
-
Monitoring and Functional Assessment:
-
Monitor body weight, food, and water intake daily.
-
Towards the end of the treatment period, assess intestinal transit time using a non-absorbable marker (e.g., Carmine Red).
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and harvest the entire small intestine.
-
Measure the length and weight of the intestine.
-
Collect sections from the duodenum, jejunum, and ileum for histological and molecular analysis.
-
Fix tissues in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol (B145695) before paraffin (B1166041) embedding.
-
Histological Analysis
Protocol:
-
Tissue Processing and Staining:
-
Process formalin-fixed intestinal segments and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for morphological assessment.
-
-
Morphometric Analysis:
-
Capture images of well-oriented villi and crypts using a light microscope.
-
Using image analysis software (e.g., ImageJ), measure the following parameters:
-
Villus height (from the tip of the villus to the villus-crypt junction).
-
Crypt depth (from the villus-crypt junction to the base of the crypt).
-
Measure at least 10-15 well-oriented villi and crypts per intestinal segment per animal.
-
-
Immunohistochemistry (IHC) for Cell Proliferation
Protocol:
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate sections with a primary antibody against a proliferation marker (e.g., Ki-67 or PCNA).
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Visualize with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Quantification:
-
Count the number of Ki-67-positive cells and the total number of cells in the crypts.
-
Calculate the proliferation index as (number of positive cells / total number of cells) x 100.
-
Gene Expression Analysis
Protocol:
-
RNA Extraction:
-
Homogenize intestinal tissue samples (or cultured organoids) in a lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for target genes involved in cell proliferation (e.g., Ccnd1 - Cyclin D1), differentiation, and growth factor signaling (e.g., Igf1).
-
Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh).
-
Analyze relative gene expression using the ΔΔCt method.
-
In Vitro Assessment using Intestinal Organoids
Intestinal organoids provide a 3D culture system that recapitulates many aspects of the in vivo intestinal epithelium.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for in vitro assessment using intestinal organoids.
Protocol:
-
Organoid Culture:
-
Isolate intestinal crypts from mouse small intestinal tissue.
-
Embed the isolated crypts in Matrigel and plate in a culture dish.
-
Culture in a specific organoid growth medium.
-
-
Treatment:
-
Once organoids have formed, treat with varying concentrations of this compound or vehicle control.
-
-
Assessment of Growth and Proliferation:
-
Monitor organoid growth by brightfield microscopy, measuring changes in size and budding frequency.
-
Assess cell proliferation using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, which labels cells undergoing DNA synthesis.
-
Perform whole-mount immunostaining for proliferation markers (e.g., Ki-67).
-
-
Gene Expression Analysis:
-
Harvest organoids and perform qRT-PCR as described in the in vivo protocol.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Effects of this compound on Intestinal Growth in SBS Mice
| Parameter | Sham Control | Vehicle Control (SBS) | This compound (SBS) |
| Body Weight Change (%) | |||
| Intestinal Length (cm) | |||
| Intestinal Weight (g) | |||
| Jejunal Villus Height (µm) | |||
| Jejunal Crypt Depth (µm) | |||
| Jejunal Proliferation Index (%) | |||
| Relative Gene Expression (Igf1) |
Table 2: In Vitro Effects of this compound on Intestinal Organoids
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Organoid Diameter (µm) | |||
| Number of Buds per Organoid | |||
| EdU-Positive Cells (%) | |||
| Relative Gene Expression (Ccnd1) |
This application note provides a framework of detailed protocols for a comprehensive assessment of this compound's effects on intestinal growth. By combining in vivo and in vitro models, researchers can elucidate the morphological, cellular, and molecular changes induced by this dual GLP-1/GLP-2 receptor agonist. The presented methodologies will aid in the preclinical evaluation of this compound and similar therapeutic agents aimed at enhancing intestinal function.
References
- 1. This compound, a novel dual GLP-1 and GLP-2 receptor agonist, attenuates intestinal insufficiency in a murine model of short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zealandpharma.com [zealandpharma.com]
- 3. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Dapiglutide in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiglutide is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[1][2] This unique mode of action combines the metabolic benefits of GLP-1 receptor activation with the intestinal trophic and barrier-enhancing effects of GLP-2 receptor activation.[1][3] Organoid culture systems, which are three-dimensional, self-organizing structures derived from stem cells that recapitulate key aspects of organ architecture and function, provide a powerful in vitro platform to investigate the physiological and therapeutic effects of compounds like this compound. These "mini-organs" are invaluable for studying intestinal epithelial biology, disease modeling, and drug discovery.
These application notes provide a comprehensive overview of the potential uses of this compound in intestinal organoid cultures, along with detailed protocols for researchers.
Mechanism of Action and Expected Effects in Intestinal Organoids
This compound is designed to leverage the synergistic effects of GLP-1 and GLP-2 receptor activation.[1]
-
GLP-1 Receptor (GLP-1R) Activation: In the context of intestinal organoids, GLP-1R activation is primarily associated with the regulation of enteroendocrine L-cell function, including the potential for feedback regulation on hormone secretion. While GLP-1 is a potent stimulator of insulin (B600854) secretion, its direct effects on intestinal epithelial growth are less pronounced than those of GLP-2.[4][5]
-
GLP-2 Receptor (GLP-2R) Activation: The GLP-2 receptor is a key mediator of intestinal growth and adaptation. Its activation leads to increased proliferation of intestinal stem cells and progenitor cells, resulting in increased crypt depth and villus height in vivo.[3][6] In organoid cultures, this translates to an expected increase in organoid size, budding frequency, and overall biomass. Furthermore, GLP-2 is known to enhance intestinal barrier function by upregulating the expression of tight junction proteins.[7][8][9][10]
Therefore, treating intestinal organoids with this compound is expected to result in:
-
Increased organoid growth and proliferation.
-
Enhanced intestinal barrier function, measurable by permeability assays.
-
Changes in the expression of genes related to cell proliferation, differentiation, and tight junctions.
Signaling Pathway of this compound in Intestinal Epithelial Cells
The binding of this compound to its receptors initiates downstream signaling cascades that mediate its physiological effects.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-like peptide 2 for intestinal stem cell and Paneth cell repair during graft-versus-host disease in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual GLP-1 and GLP-2 receptor agonist this compound promotes barrier function in murine short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dapiglutide Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Dapiglutide. Given that this compound is an investigational peptide, publicly available stability data is limited. Therefore, this guide combines specific information where available with established best practices for analogous glucagon-like peptide-1 (GLP-1) and GLP-2 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
For long-term storage, the lyophilized powder should be stored at -20°C. Keep the product away from moisture.
Q2: What are the recommended storage conditions for this compound stock solutions?
Once this compound is reconstituted, the stability of the stock solution depends on the storage temperature. For short-term storage, it is generally recommended to keep solutions at 2-8°C. For longer-term storage, aliquoting the solution and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. As a general guideline for GLP-1 agonists, refrigerated storage (2-8°C) is crucial for maintaining stability.[1]
Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation. Upon reconstitution, it is best practice to create single-use aliquots and store them at the recommended frozen temperature.
Q4: What factors can affect the stability of this compound in solution?
The stability of this compound, like other peptide-based drugs, can be influenced by several factors:
-
pH: Peptides have optimal pH ranges for stability. Deviations can lead to chemical degradation such as deamidation or hydrolysis. For example, the related GLP-1 agonist Semaglutide (B3030467) shows higher degradation at a pH between 4.5 and 5.5.[2]
-
Temperature: Elevated temperatures accelerate chemical degradation and physical instability (e.g., aggregation).[3]
-
Light: Exposure to light, particularly UV, can cause photodegradation.[4][5] It is recommended to protect this compound solutions from light.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to oxygen, trace metals, or peroxides present in excipients.
Q5: What are the potential degradation pathways for this compound?
Based on studies of other GLP-1 agonists, potential degradation pathways include:
-
Aggregation: Formation of dimers or larger oligomers, which can affect bioactivity.
-
Deamidation: Hydrolysis of the side chain amide group on asparagine or glutamine residues.
-
Oxidation: Modification of susceptible amino acid residues like methionine or tryptophan.
-
Hydrolysis: Cleavage of the peptide backbone.
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected activity in my experiments. Could this be related to this compound stability?
Yes, inconsistent results are a common sign of peptide degradation.
-
Verify Storage: Confirm that both the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and protected from light.
-
Check Handling: Ensure that you have avoided multiple freeze-thaw cycles by preparing and using single-use aliquots.
-
Solution Age: Use freshly prepared solutions whenever possible. If using a stored solution, ensure it has been stored under validated conditions for a known period.
-
Consider pH: Check the pH of your experimental buffer, as suboptimal pH can rapidly degrade the peptide.
Q2: I see visible precipitates or cloudiness in my this compound solution. What should I do?
Visible precipitation or cloudiness indicates physical instability, such as aggregation or insolubility. Do not use the solution. This may be caused by:
-
Incorrect storage temperature or freeze-thaw cycles.
-
The pH of the solution being near the isoelectric point of the peptide, reducing its solubility.
-
Interaction with incompatible excipients or container surfaces.
Q3: I accidentally left my this compound solution at room temperature for an extended period. Is it still viable?
The viability of the solution depends on the duration and temperature of the exposure. Many GLP-1 receptor agonists can be stored at room temperature for a limited time (e.g., up to 30 or 56 days for commercial products like Saxenda® and Ozempic®, respectively). However, without specific stability data for this compound under these conditions, it is best to discard the solution to ensure the integrity of your experimental results. For future experiments, prepare fresh solution from properly stored stock.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
|---|---|---|---|
| Lyophilized Powder | -20°C | Long-term | Keep away from moisture. |
| Stock Solution | 2-8°C | Short-term | Protect from light. |
| Stock Solution | -20°C or -80°C | Long-term | Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
Table 2: General Stability Profile of GLP-1 Agonists (Inferred for this compound)
| Condition | General Effect on Stability | Common Degradation Products |
|---|---|---|
| Acidic pH | Stability is variable; some peptides are more stable at lower pH. | Hydrolysis products. |
| Neutral to Basic pH | Increased risk of deamidation and aggregation. | Deamidated species, aggregates, dimers. |
| Elevated Temperature | Accelerates all degradation pathways. | Aggregates, deamidated and oxidized species. |
| Light Exposure | Can lead to photodegradation. | Oxidized species, fragmented peptides. |
| Oxidizing Agents | Promotes oxidation of susceptible amino acids. | Oxidized methionine or tryptophan residues. |
Disclaimer: This table is based on general knowledge of GLP-1 agonists and is intended for guidance only. Specific stability studies for this compound have not been made publicly available.
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Select an appropriate solvent based on experimental requirements (e.g., sterile water, PBS, or a specific buffer).
-
Slowly add the desired volume of solvent to the vial, allowing it to run down the side of the vial.
-
Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
Once fully dissolved, the solution can be used immediately or aliquoted for frozen storage.
Protocol 2: General Protocol for a Forced Degradation Study (pH Stress)
This protocol is a generalized procedure for assessing peptide stability under different pH conditions.
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8). Common buffers include acetate (B1210297) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH.
-
Sample Preparation: Dissolve this compound in each buffer to a known concentration.
-
Incubation: Incubate samples at a controlled temperature (e.g., 40°C) to accelerate degradation. Include a control sample stored at the recommended temperature (e.g., -80°C).
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the withdrawn aliquots immediately using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Evaluation: Quantify the remaining percentage of intact this compound and monitor the formation of degradation peaks over time at each pH condition.
Protocol 3: General Protocol for Photostability Testing
This protocol is based on ICH Q1B guidelines for photostability testing.
-
Sample Preparation: Prepare samples of this compound solution. If the final formulation is known, use that as the basis.
-
Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Temperature Control: Maintain a constant temperature throughout the experiment to differentiate between thermal and light-induced degradation.
-
Analysis: After the exposure period, analyze both the exposed samples and the dark control using a validated stability-indicating method like RP-HPLC.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound in solution.
Caption: General experimental workflow for a this compound stability study.
References
- 1. Reliable GLP-1 Monitoring and Storage | Praxas B.V. [praxas.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
Troubleshooting Dapiglutide dose-response variability
Welcome to the technical support center for Dapiglutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting dose-response variability and other common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our dose-response curves for this compound in our cAMP assays. What are the potential causes and solutions?
A: High variability in cAMP assays is a common issue that can obscure the true potency and efficacy of this compound. Here are several factors to investigate:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability. Ensure a homogeneous single-cell suspension before and during plating.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound dilutions, cells, or assay reagents will lead to variable results. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[1]
-
Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.[1]
-
Cell Health and Passage Number: Ensure cells are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.[1]
-
Incomplete Cell Lysis: Incomplete cell lysis will result in an underestimation of the total cAMP produced. Ensure the lysis buffer is compatible with your cell type and that the lysis is complete.
-
PDE Inhibitor Concentration: Phosphodiesterases (PDEs) degrade cAMP. The concentration of the PDE inhibitor (e.g., IBMX) should be optimized. If the concentration is too low, cAMP will be rapidly degraded, leading to a low signal. If it's too high, it could lead to an excessively high basal signal.[2]
Q2: The maximal response (Emax) of this compound in our β-arrestin recruitment assay is lower than expected. What could be the reason?
A: A lower than expected Emax, or a blunted response, is a known characteristic of this compound's signaling profile at the GLP-1 receptor. This compound is a biased agonist, showing full agonist activity in cAMP formation but a significantly blunted response in β-arrestin recruitment compared to native GLP-1. This is an intrinsic property of the molecule and not necessarily an experimental artifact.
However, other experimental factors could also contribute to a low Emax:
-
Suboptimal Agonist Concentration: Ensure you are using a sufficient concentration range to achieve a full dose-response curve and accurately determine the Emax.
-
Incorrect Incubation Time: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time for maximal signal.
-
Reagent Stability: Ensure that all reagents, including the this compound stock solution, are properly stored and have not degraded. Peptide drugs can be susceptible to degradation.
-
Cell Line Specifics: The level of receptor and β-arrestin expression in your chosen cell line can influence the magnitude of the response.
Q3: We are observing a leftward or rightward shift in the EC50 of this compound between experiments. What could be causing this inconsistency?
A: Shifts in EC50 values indicate a change in the apparent potency of this compound and can be caused by several factors:
-
This compound Stability and Storage: this compound is a peptide and may be prone to degradation if not stored correctly. Store stock solutions at -80°C in appropriate buffer conditions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
Presence of Serum Albumin: this compound, like other lipidated peptides, may bind to plasma proteins. If your assay medium contains serum or albumin, this binding can reduce the free concentration of this compound available to bind to its receptor, resulting in a rightward shift (lower potency). For consistency, use a serum-free assay medium or a medium with a standardized concentration of a non-reactive protein like ovalbumin.
-
DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO in the assay wells is consistent and low (typically <0.5%), as higher concentrations can affect cell viability and assay performance.
-
Cell Passage Number: As mentioned, the passage number can affect receptor expression levels, which in turn can influence the observed potency of an agonist. Maintain a consistent and low passage number for your experiments.
Q4: How does this compound's dual agonism at GLP-1 and GLP-2 receptors affect in-vitro assay design?
A: Given this compound's dual activity, it is crucial to use cell lines that express the specific receptor you intend to study.
-
For GLP-1R activity: Use a cell line expressing the human GLP-1 receptor, such as CHO or HEK293 cells engineered to overexpress GLP-1R. The primary readouts would be cAMP accumulation or β-arrestin recruitment.
-
For GLP-2R activity: Use a cell line expressing the human GLP-2 receptor. The primary readout for GLP-2R activation is also typically cAMP accumulation.
-
To assess intestinal barrier function (GLP-2 activity): An in-vitro model using Caco-2 cells can be employed. These cells form a monolayer with tight junctions, and the effect of this compound on intestinal permeability can be measured, for instance, by monitoring the translocation of a fluorescent marker across the monolayer.
Data Presentation
Table 1: In-Vitro Characterization of this compound
| Parameter | Receptor | Value | Cell Line | Assay Type |
| Binding Affinity (Ki) | Human GLP-1R | 38 nM | COS-7 | Radioligand Binding Assay |
| Binding Affinity (Ki) | Human GLP-2R | 102 nM | COS-7 | Radioligand Binding Assay |
| Signaling Profile | Human GLP-1R | Full Agonist | HEK293 | cAMP Formation Assay |
| Signaling Profile | Human GLP-1R | Partial (Blunted) Agonist | HEK293 | β-arrestin Recruitment Assay |
Data sourced from in-vitro characterization studies.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for GLP-1R or GLP-2R Activation
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell-based assay.
1. Cell Preparation:
- Culture HEK293 cells stably expressing either human GLP-1R or GLP-2R in appropriate growth medium.
- Seed cells into a 96-well or 384-well white, solid-bottom assay plate at a density optimized for your cell line to reach 80-90% confluency on the day of the assay.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS with a carrier protein like BSA). Aliquot and store at -80°C.
- On the day of the experiment, prepare a serial dilution of this compound in serum-free assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
3. Assay Procedure:
- Remove growth medium from the cells and wash once with warm PBS.
- Add the this compound serial dilutions to the respective wells. Include wells with assay buffer only (basal control) and wells with a known agonist like GLP-1 or GLP-2 (positive control).
- Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes). A time-course experiment is recommended to determine the peak response time.
- Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
4. cAMP Detection:
- Measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or LANCE. Follow the manufacturer's instructions for reagent addition and incubation.
- Read the plate on a compatible plate reader.
5. Data Analysis:
- Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Intestinal Permeability Assay (Caco-2 Model)
This protocol assesses the effect of this compound on intestinal barrier function, a key aspect of its GLP-2 receptor activity.
1. Caco-2 Cell Culture and Seeding:
- Culture Caco-2 cells in a suitable medium.
- Seed the cells onto permeable supports (e.g., Transwell® inserts) at a high density.
- Culture for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.
2. Verification of Monolayer Integrity:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value (typically >250 Ω·cm²) indicates a well-formed monolayer.
3. This compound Treatment:
- Replace the medium in the apical and basolateral chambers with fresh medium.
- Add this compound at various concentrations to the basolateral chamber (to mimic systemic exposure) and incubate for a predetermined time (e.g., 24 hours).
4. Permeability Measurement:
- After incubation with this compound, remove the medium from the apical chamber and replace it with a medium containing a fluorescent permeability marker (e.g., 4 kDa FITC-dextran).
- At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
- Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for each condition.
- A decrease in the Papp value in this compound-treated wells compared to control wells indicates an enhancement of intestinal barrier function.
Visualizations
Caption: this compound's dual signaling pathway.
Caption: Troubleshooting workflow for dose-response variability.
References
Managing gastrointestinal side effects of Dapiglutide in animal studies
Disclaimer: "Dapiglutide" is presumed to be an investigational glucagon-like peptide-1 receptor (GLP-1R) agonist. The following information is based on the well-documented effects of other GLP-1R agonists, such as Semaglutide (B3030467) and Liraglutide, in animal studies and is intended to serve as a guidance document for research purposes.
Technical Support Center: this compound Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects of this compound in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
A1: Based on its mechanism as a GLP-1R agonist, this compound is expected to produce GI side effects similar to others in its class. The most common effects observed in animal studies include nausea, vomiting (or pica behavior in rodents), diarrhea, constipation, and reduced appetite.[1][2][3] These effects are typically dose-dependent and are more pronounced at the beginning of treatment or after dose escalation.[2][4]
Q2: What is the underlying mechanism for these GI side effects?
A2: GLP-1 receptors are widely expressed in the gastrointestinal tract and the central nervous system.[5][6] this compound activates these receptors, leading to several physiological changes:
-
Delayed Gastric Emptying: It slows the rate at which stomach contents move to the small intestine.[7][8] This contributes to a feeling of fullness and can lead to nausea and vomiting.[9][10]
-
Central Nervous System Effects: It acts on brain centers that control appetite and induce nausea.[2][11]
-
Intestinal Motility Modulation: GLP-1R activation can alter intestinal contractions, potentially leading to diarrhea or constipation.[4]
Q3: Are the GI side effects transient?
A3: In many studies, GI adverse events are most frequent during the initial phase of treatment and after dose increases.[4][12] Animals may adapt to the treatment over time, leading to a reduction in the severity and frequency of these side effects. A gradual dose-escalation protocol is often used to improve tolerance.[13]
Q4: How can we differentiate between drug-induced malaise and other experimental confounds?
A4: It is crucial to include a vehicle-treated control group in your study design. Comparing the behavior, body weight, and food intake of the this compound-treated group to the control group will help isolate the effects of the drug. Signs specifically associated with GLP-1R agonist-induced GI effects in rodents include pica (the consumption of non-nutritive substances, which is a proxy for nausea/emesis) and a significant, dose-dependent reduction in food intake and body weight shortly after administration.[14]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
| Problem/Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Sudden, severe weight loss and reduced food intake. | High initial dose of this compound causing significant appetite suppression and nausea. | 1. Confirm Dosage: Double-check your dose calculations and dilution factors. 2. Implement Dose Escalation: Start with a lower dose and gradually increase it over several days to allow the animal to acclimate.[13] 3. Monitor Hydration: Provide hydration support (e.g., hydrogel or subcutaneous saline) if dehydration is suspected due to reduced food and water intake. 4. Assess Pica: Check for pica behavior to determine if the effects are related to nausea.[14] |
| Animal exhibits pica (eating bedding, kaolin (B608303) clay). | Drug-induced nausea/emesis. Rodents lack a vomiting reflex and exhibit pica as a surrogate behavior.[14] | 1. Quantify Pica: Provide a known amount of a non-nutritive substance like kaolin clay and measure consumption. This provides an objective measure of nausea. 2. Dose-Response: Evaluate if pica is dose-dependent. A lower dose may achieve the desired therapeutic effect with less nausea. 3. Consider Co-therapies: In some research settings, anti-emetic agents are used to isolate the metabolic effects of GLP-1R agonists from those caused by nausea. However, this can be a confounding factor. |
| Inconsistent or variable gastric emptying results. | Procedural variability; effects of anesthesia or stress. | 1. Standardize Protocol: Ensure consistent fasting times, meal composition, and administration timing. 2. Acclimatize Animals: Acclimatize animals to handling and gavage procedures to minimize stress. 3. Consider Non-invasive Methods: If using terminal methods, consider non-invasive techniques like contrast-enhanced MRI for longitudinal studies in the same animal, which can reduce inter-animal variability.[15][16] |
| Diarrhea or constipation observed in cages. | Altered intestinal motility due to this compound. | 1. Monitor Stool Consistency: Use a standardized scoring system to track changes in stool. 2. Dose Adjustment: Assess if the effect is dose-dependent and consider dose reduction. 3. Ensure Hydration: Diarrhea can lead to dehydration; monitor and provide fluid support as needed. |
Quantitative Data on GI Side Effects
The following table summarizes the incidence of common GI adverse events from clinical studies of GLP-1R agonists. While these are from human trials, they provide a general expectation for dose-dependent side effects in preclinical models.
| Adverse Event | Semaglutide 2.4 mg (%) | Placebo (%) | Liraglutide (%) | Exenatide (%) |
| Nausea | 44.2 | 16.1 | >20 | 31.7 |
| Diarrhea | 29.7 | 15.9 | ~10-20 | - |
| Vomiting | 24.5 | 6.3 | ~10-15 | >20 |
| Constipation | 24.2 | 11.1 | ~10-15 | - |
| Reduced Appetite | - | - | >5 | - |
| (Data synthesized from human clinical trial results, which are indicative of effects seen in animal models).[12][17][18] |
Detailed Experimental Protocols
Protocol 1: Assessment of Gastric Emptying (Phenol Red Method)
This protocol is a reliable terminal method for quantifying gastric emptying of a liquid meal in rodents.[7]
Materials:
-
Phenol (B47542) Red (non-absorbable marker)
-
Test Meal (e.g., 1.5% methylcellulose (B11928114) in water with 0.5 mg/mL Phenol Red)
-
0.1 N NaOH
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Fasting: Fast animals overnight (approx. 16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle control (e.g., subcutaneously) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a precise volume (e.g., 1.5 mL) of the Phenol Red test meal via oral gavage.
-
Wait Period: Return the animal to its cage for a specific duration (e.g., 20 minutes).[7]
-
Euthanasia & Stomach Removal: Euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and clamp the pylorus and cardiac ends of the stomach.
-
Homogenization: Excise the stomach, place it in a known volume of 0.1 N NaOH (e.g., 25 mL), and homogenize thoroughly.[7]
-
Centrifugation: Let the homogenate settle for 1 hour at room temperature, then centrifuge at ~3000 rpm for 20 minutes.[7]
-
Spectrophotometry: Collect the supernatant and add an equal volume of 0.1 N NaOH to precipitate proteins. Centrifuge again. Measure the absorbance of the final supernatant at 560 nm.[7]
-
Calculation:
-
Determine the total amount of Phenol Red administered by measuring a standard.
-
Calculate the amount remaining in the stomach based on the absorbance reading.
-
Gastric Emptying (%) = (1 - (Amount of phenol red recovered from stomach / Average amount of phenol red in control stomachs at time 0)) * 100
-
Protocol 2: Assessment of Pica Behavior (Kaolin Consumption)
This protocol assesses pica, a preclinical indicator of nausea in rats.[14]
Materials:
-
Kaolin clay (hydrated kaolin powder)
-
Standard rodent chow
-
Metabolic cages or cages with wire bottoms to prevent bedding consumption.
Procedure:
-
Acclimation: House rats individually and acclimate them to the presence of both standard chow and a separate container of kaolin clay for several days before the experiment.
-
Baseline Measurement: Measure the 24-hour consumption of both chow and kaolin for 1-2 days before drug administration to establish a baseline.
-
Drug Administration: Administer this compound or vehicle control.
-
Measurement: Over the next 24 hours (or a specified time course), measure the amount of kaolin clay and chow consumed.
-
Data Analysis: A significant increase in kaolin consumption in the this compound-treated group compared to the vehicle group is indicative of pica.[14] This can be correlated with changes in food intake and body weight to assess the overall GI impact.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on GI motility and central appetite regulation.
Experimental Workflow
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ozempic® Side Effects | Ozempic® (semaglutide) injection [ozempic.com]
- 4. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 5. Actions of glucagon‐like peptide‐1 receptor ligands in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 9. Effects of Liraglutide on Gastrointestinal Functions and Weight in Obesity: A Randomized Clinical and Pharmacogenomic Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GLP-1 agonists: Addressing side effects of weight loss drugs - Medical Update Online [medicalupdateonline.com]
- 12. Gastrointestinal tolerability of once‐weekly semaglutide 2.4 mg in adults with overweight or obesity, and the relationship between gastrointestinal adverse events and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dapiglutide Dose Escalation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dapiglutide dose escalation to improve tolerability during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is a dual agonist for the Glucagon-Like Peptide-1 (GLP-1) and Glucagon-Like Peptide-2 (GLP-2) receptors.[1][2][3] The GLP-1 receptor agonism is responsible for its effects on weight loss, while the GLP-2 receptor agonism is designed to improve intestinal barrier function and address low-grade inflammation associated with obesity.[1][3] The most common side effects are gastrointestinal (GI), such as nausea and vomiting, which are characteristic of incretin-based therapies that target the GLP-1 receptor.
Q2: What are the most common adverse events observed with this compound?
A2: The most frequently reported adverse events are gastrointestinal disorders, primarily nausea and vomiting. These events are generally reported as mild to moderate in severity. Other reported adverse events include decreased appetite and respiratory, thoracic, and mediastinal disorders.
Q3: Is there a standard dose escalation schedule for this compound?
A3: Based on clinical trial data, this compound has been administered using a dose-escalation strategy. In a phase 1b trial, dose escalation occurred every two weeks to reach target doses of 7.5 mg, 10 mg, and 13 mg. Another part of the trial evaluated higher doses up to 26 mg with dose escalation every fourth week. A slower, more gradual titration is a common strategy to improve the tolerability of GLP-1 receptor agonists.
Q4: How can I manage gastrointestinal side effects during dose escalation?
A4: If a subject experiences significant gastrointestinal side effects, consider the following strategies:
-
Delay Dose Escalation: Maintain the current dose for an additional 1-2 weeks before attempting to escalate further.
-
Reduce the Dose: If symptoms are severe, consider reducing the dose to the previously tolerated level.
-
Dietary Modification: Advise subjects to eat smaller, more frequent meals and avoid high-fat foods.
-
Symptomatic Treatment: The use of antiemetics may be considered for nausea and vomiting.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound has a mean half-life of 112-119 hours, which supports once-weekly subcutaneous administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Persistent Nausea and/or Vomiting | Dose escalation is too rapid for the individual's tolerance. | 1. Delay the next dose escalation. 2. If symptoms persist, consider reducing the dose to the previous level. 3. Ensure the subject is following dietary recommendations (smaller, low-fat meals). |
| Decreased Appetite Leading to Inadequate Nutrition | Pharmacological effect of GLP-1 receptor agonism. | 1. Monitor nutritional intake. 2. Advise small, nutrient-dense meals throughout the day. 3. If weight loss is too rapid or nutritional status is compromised, consider a dose reduction. |
| Injection Site Reactions | Local inflammatory response to the injection. | 1. Rotate injection sites. 2. Apply a cold compress to the site post-injection. 3. Monitor for signs of severe reaction; all reported reactions in trials have been mild. |
Data Presentation
Table 1: Summary of Adverse Events from Phase 1b Trial (13-Week Treatment)
| Adverse Event Category | Placebo (n=12) | This compound 7.5 mg (n=14) | This compound 10 mg (n=14) | This compound 13 mg (n=14) |
| Gastrointestinal Disorders | 41.7% | 71.4% | 85.7% | 85.7% |
| Respiratory, Thoracic, and Mediastinal Disorders | 33.3% | 57.1% | 28.6% | 35.7% |
| Decreased Appetite | 0% | 21.4% | 71.4% | 7.1% |
Table 2: Weight Reduction from Baseline in Phase 1b Trials
| Treatment Duration | Dose | Mean Weight Reduction | Placebo-Corrected Mean Weight Reduction | Reference |
| 13 Weeks | 7.5 mg | - | 6.7% | |
| 13 Weeks | 10 mg | - | 8.3% | |
| 13 Weeks | 13 mg | - | 7.1% | |
| 28 Weeks | Up to 26 mg | 11.6% | - |
Experimental Protocols
Protocol 1: Proposed Optimized Dose Escalation for Improved Tolerability
This protocol is a suggested starting point for research purposes and may require adjustment based on individual subject tolerability.
-
Initiation Phase (Weeks 1-2):
-
Administer a starting dose of 2.5 mg of this compound subcutaneously once weekly.
-
Monitor for adverse events, particularly gastrointestinal symptoms.
-
-
Titration Phase 1 (Weeks 3-4):
-
If the initial dose is well-tolerated, increase the dose to 5.0 mg once weekly.
-
If the subject experiences mild to moderate GI side effects, maintain the 2.5 mg dose for an additional 1-2 weeks before attempting to increase.
-
-
Titration Phase 2 (Weeks 5-8):
-
Gradually increase the dose every two weeks to 7.5 mg and then 10 mg, provided the previous dose was well-tolerated.
-
At each step, if tolerability issues arise, maintain the current dose for a longer period before the next escalation.
-
-
Titration Phase 3 (Weeks 9 onwards):
-
For target doses above 10 mg (e.g., 13 mg, 26 mg), continue with dose escalation every two to four weeks, assessing tolerability at each step.
-
-
Tolerability Monitoring:
-
Utilize a standardized questionnaire to assess the severity and frequency of nausea, vomiting, and other GI symptoms at each visit.
-
Record all adverse events and their severity.
-
Visualizations
Caption: this compound's GLP-1 Receptor Signaling Pathway.
Caption: Proposed this compound Dose Escalation Workflow.
References
Technical Support Center: Investigating Off-Target Effects of Dapiglutide
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential off-target effects of Dapiglutide. This compound is an investigational, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, being developed for the treatment of obesity.[1][2][3] Understanding its interaction with unintended molecular targets is crucial for a comprehensive safety and efficacy profile.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is designed as a dual agonist for the GLP-1 and GLP-2 receptors.[1][2] Its therapeutic effects on weight management and potentially obesity-related low-grade inflammation are mediated through these two primary targets.[3][4]
Q2: What are the potential off-target effects of a GLP-1/GLP-2 dual agonist like this compound?
A2: While specific off-target data for this compound is not extensively published, potential off-target effects can be extrapolated from the broader class of GLP-1 receptor agonists. The most commonly reported adverse effects are gastrointestinal, including nausea, vomiting, and diarrhea, which are generally considered on-target effects but can be exacerbated by off-target interactions.[5][6] Other theoretical off-target concerns could involve other members of the secretin receptor family due to structural homology, or unforeseen interactions with other cellular proteins.
Q3: What are the initial steps to screen for off-target effects of this compound?
A3: A tiered approach is recommended. Start with computational (in silico) predictions to identify potential off-target interactions based on structural homology.[7] Follow this with broad in vitro screening panels, such as Eurofins' SafetyScreen or Reaction Biology's InVEST panels, which test for interactions against a wide range of receptors, enzymes, ion channels, and transporters.[8][9]
Q4: How can I differentiate between a true off-target effect and an exaggerated on-target effect in my cellular assays?
A4: To distinguish between on- and off-target effects, it is crucial to use appropriate controls. This includes running parallel experiments with cells that do not express the target receptors (GLP-1R and GLP-2R) or using receptor antagonists to block the on-target signaling. Any remaining effect of this compound in these control experiments is likely due to off-target interactions.
Q5: My phenotypic screen shows an unexpected cellular response to this compound. What's the next step?
A5: An unexpected phenotype warrants further investigation to identify the molecular target. Chemical proteomics is a powerful tool for this purpose.[10] Techniques like affinity chromatography using immobilized this compound can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Troubleshooting Guides
Issue 1: High variability in off-target binding assay results.
-
Question: My in vitro binding assay results for this compound against a panel of off-targets are inconsistent across replicates. What could be the cause?
-
Answer:
-
Compound Stability: Peptides like this compound can be susceptible to degradation. Ensure proper storage and handling of the compound. Include a positive control with a known stable ligand to check for assay integrity.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition. Non-specific binding can be a major issue; ensure you have appropriate blocking agents in your buffer.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the radioligand or fluorescent probe and the receptor preparations.
-
Issue 2: No significant hits in a broad off-target screening panel.
-
Question: I've screened this compound against a 44-target panel and found no significant off-target interactions. Does this confirm its specificity?
-
Answer: While this is a good indication of specificity, it is not definitive.
-
Limited Panel Scope: The screening panel, though broad, does not cover all possible human proteins.[8] There may be off-targets that were not included in the panel.
-
Functional vs. Binding Assays: The panel may primarily consist of binding assays. It is possible that this compound has functional effects on a target without high-affinity binding. Consider follow-up with functional or phenotypic screens to assess the overall cellular impact.[11]
-
Issue 3: Difficulty validating a potential off-target identified via proteomics.
-
Question: We identified a potential off-target protein using chemical proteomics, but I'm struggling to validate this interaction with an orthogonal method. What should I do?
-
Answer:
-
Orthogonal Assays: Use a different type of assay to confirm the interaction. If you initially used an affinity-based method, try a functional assay (e.g., measuring downstream signaling) or a biophysical method like Surface Plasmon Resonance (SPR) to measure binding kinetics.
-
Cellular Context: The interaction may only occur in a specific cellular context or require certain post-translational modifications. Attempt to validate the interaction in a relevant cell line that expresses the putative off-target.
-
Inactive Analogs: Synthesize a close analog of this compound that is inactive at the on-targets. If this analog still interacts with the putative off-target, it strengthens the evidence for a direct interaction.[12]
-
Data Presentation
Table 1: Example Summary of In Vitro Safety Pharmacology Profile for this compound
| Target Class | Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic α1A | Binding | 2.5 |
| Dopamine D2 | Binding | -1.2 | |
| Muscarinic M1 | Binding | 5.1 | |
| Ion Channels | hERG | Functional | 8.3 |
| Nav1.5 | Functional | 3.7 | |
| Enzymes | COX-1 | Functional | 0.8 |
| PDE3A | Functional | 6.4 | |
| Transporters | NET | Binding | -3.5 |
This is a hypothetical data summary for illustrative purposes.
Table 2: Example Data from a Phenotypic Screen in a Cardiomyocyte Cell Line
| Parameter | Control | This compound (1 µM) | Positive Control (Drug X) |
| Beating Rate (bpm) | 60 ± 5 | 62 ± 6 | 95 ± 8 |
| Calcium Transient Amplitude | 100 ± 10% | 105 ± 12% | 150 ± 15% |
| Cell Viability (%) | 98 ± 2% | 97 ± 3% | 75 ± 5% |
This is hypothetical data showing no significant off-target effects on cardiomyocyte function.
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening using a Radioligand Binding Assay
-
Objective: To assess the binding affinity of this compound to a panel of off-target receptors.
-
Materials:
-
Cell membranes expressing the off-target receptor of interest.
-
Radioligand specific for the off-target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand (at a concentration close to its Kd), and either this compound, buffer (for total binding), or a known high-affinity ligand for the receptor (for non-specific binding).
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to reach equilibrium.
-
Transfer the contents to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding by this compound and determine the IC50 if a dose-response is observed.
-
Protocol 2: Phenotypic Screening for Off-Target Effects using High-Content Imaging
-
Objective: To identify any unexpected cellular phenotypes induced by this compound.
-
Materials:
-
A relevant cell line (e.g., iPSC-derived cardiomyocytes, hepatocytes).
-
This compound stock solution.
-
A panel of fluorescent dyes to stain for various cellular parameters (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity).
-
High-content imaging system.
-
-
Methodology:
-
Plate cells in 96- or 384-well imaging plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a relevant time period (e.g., 24-72 hours). Include vehicle controls and positive controls known to induce cellular stress.
-
After treatment, stain the cells with the fluorescent dye cocktail.
-
Acquire images using a high-content imaging system.
-
Analyze the images using specialized software to quantify multiple phenotypic parameters (e.g., cell count, nuclear size, mitochondrial health).
-
Compare the phenotypic profile of this compound-treated cells to the controls to identify any significant, dose-dependent changes.
-
Visualizations
Caption: On-target signaling pathways of this compound via GLP-1 and GLP-2 receptors.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. This compound - Zealand Pharma - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 5. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 6. mdpi.com [mdpi.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Dapiglutide Injection Site Reaction Mitigation: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Dapiglutide in experimental settings. It provides targeted troubleshooting guidance and frequently asked questions to address and mitigate injection site reactions (ISRs).
Troubleshooting Guide: Injection Site Reactions
This guide addresses specific issues that may be encountered during or after the subcutaneous administration of this compound in a research context.
Issue: Immediate signs of irritation (e.g., vocalization, flinching) upon injection.
-
Question: What could be causing immediate discomfort to the animal upon injection, and how can it be minimized?
-
Answer: Immediate reactions are often due to the physical properties of the injection.
-
Injection Volume and Speed: Rapid injection of a large volume can cause mechanical trauma and distension of the subcutaneous tissue. Ensure the injection volume is appropriate for the animal's size and the injection is administered slowly and steadily.[1]
-
Formulation Characteristics: The pH and osmolality of the vehicle can cause stinging or irritation.[1] Whenever possible, the formulation should be isotonic and at a physiological pH (around 7.4).[1]
-
Needle Gauge: A needle that is too large for the animal can cause unnecessary tissue damage. Use the smallest appropriate gauge needle for the viscosity of the this compound formulation.[1]
-
Issue: Development of localized swelling, redness (erythema), or a palpable lump at the injection site hours to days post-injection.
-
Question: An animal has developed a localized reaction at the injection site 24 hours after this compound administration. What are the likely causes and what should be done?
-
Answer: This is the most common manifestation of an injection site reaction.
-
Inflammatory Response: The this compound molecule itself or components of the formulation may elicit a localized, mild inflammatory response.[1] This is a known class effect for GLP-1 receptor agonists.
-
Injection Technique: Improper technique, such as injecting too superficially (intradermally), can increase the risk of a reaction. Ensure a proper subcutaneous "tent" is formed with the skin to guide the needle into the subcutaneous space.
-
Site Rotation: Repeated injections into the same site can lead to cumulative irritation. Implement a site rotation schedule to allow tissue to recover.
-
Monitoring: Document the size and characteristics of the reaction. Mild reactions, as have been reported in this compound clinical trials, typically resolve on their own. If the reaction is severe, persistent, or worsens, consult with a veterinarian.
-
Issue: The animal is observed licking, scratching, or showing excessive attention to the injection site.
-
Question: Why is the animal bothering the injection site, and what does this indicate?
-
Answer: These behaviors typically indicate pruritus (itching) or discomfort at the injection site.
-
Histamine (B1213489) Release: Localized reactions can involve the release of histamine and other inflammatory mediators that cause itching.
-
Mitigation: While mild itching is a common ISR for GLP-1 agonists, persistent scratching can lead to secondary skin infections. Ensure the animal's environment is clean. If the behavior is excessive, veterinary consultation is recommended.
-
Issue: Observation of ulceration or necrosis at the injection site.
-
Question: We have observed a severe reaction with skin breakdown at the injection site. What is the appropriate course of action?
-
Answer: Ulceration or necrosis is a severe and unexpected reaction for a peptide therapeutic like this compound and requires immediate attention.
-
Possible Causes: This could be due to a highly irritant formulation, accidental injection into a blood vessel leading to vascular compromise, or a severe localized hypersensitivity reaction.
-
Action: This is a serious adverse event. The experiment should be paused for the affected animal, and immediate veterinary care must be sought. A thorough investigation into the formulation, dose, and injection technique is warranted.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence and severity of injection site reactions with this compound based on clinical data?
A1: In Phase 1b clinical trials, injection site reactions with this compound were reported in a "low number of participants" and were consistently described as "all mild" in severity.
Q2: What are the common types of mild injection site reactions observed with GLP-1 receptor agonists?
A2: For the GLP-1 receptor agonist class, common mild-to-moderate ISRs include redness, swelling, pain, and itching at the injection site. These reactions are typically transient.
Q3: Is there a risk of immunogenicity with this compound that could contribute to injection site reactions?
A3: In a 13-week Phase 1b trial, anti-drug antibodies were detected in 14.3% of participants receiving this compound. For GLP-1 receptor agonists as a class, the development of antibodies can be associated with a higher incidence of injection site reactions. However, the reported ISRs for this compound were still characterized as mild.
Q4: How can we proactively mitigate the risk of injection site reactions in our experiments?
A4:
-
Optimize the Formulation: Ensure the this compound formulation is as close to physiological pH and isotonicity as possible.
-
Refine Injection Technique: Train all personnel on proper subcutaneous injection techniques, including the "tented skin" method and appropriate needle gauge selection.
-
Implement Site Rotation: For studies involving multiple injections, create and follow a site rotation plan to avoid repeated administration in the same location.
-
Control Injection Parameters: Administer the injection slowly and ensure the volume is appropriate for the site and the animal model.
Data on Injection Site Reactions
While specific quantitative data for this compound is limited to "a low number of participants," the following table summarizes common mild injection site reactions reported for the broader class of injectable GLP-1 receptor agonists, which serve as a relevant reference.
| Reaction Type | Typical Presentation | Onset and Duration | Management in Research Setting |
| Erythema | Localized redness at the injection site. | Appears within hours to a day, typically resolves in a few days. | Document size and intensity. Monitor for signs of spreading or infection. |
| Swelling | Minor, localized edema or a small, soft lump. | Can occur shortly after injection and may last for several days. | Record dimensions. Ensure it's not excessively hard or painful to the touch. |
| Pruritus | Itching, which may lead to scratching or licking of the site. | Can begin soon after injection and persist for a day or two. | Monitor animal behavior. Prevent excessive scratching to avoid skin breakage. |
| Pain/Tenderness | Discomfort upon palpation of the injection site. | Most common immediately after injection and usually subsides quickly. | Observe for signs of pain (e.g., guarding, vocalization). |
Experimental Protocols
Protocol: Assessment of Injection Site Reactions for Subcutaneous this compound Administration
This protocol outlines the key steps for the systematic evaluation of injection site reactions in a preclinical setting.
1. Materials:
-
This compound formulation
-
Vehicle control
-
Sterile syringes
-
Appropriate gauge sterile needles (e.g., 25-27G for mice/rats)
-
70% Isopropyl alcohol swabs
-
Calipers for measurement
-
Scoring system for macroscopic evaluation (see below)
-
Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, paraffin)
-
Histology stains (e.g., Hematoxylin and Eosin)
2. Procedure:
-
Animal Preparation: Acclimatize animals to handling. Just prior to injection, gently restrain the animal.
-
Site Preparation: Shave the fur from the designated injection area (e.g., dorsal flank) to allow for clear observation. Clean the site with an alcohol swab and allow it to dry completely.
-
Injection:
-
Gently lift the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure a blood vessel has not been entered (aspirate). If blood appears, withdraw and use a new sterile needle at a different site.
-
Inject the this compound formulation or vehicle control slowly and steadily.
-
Withdraw the needle and apply gentle pressure with a sterile gauze if any minor bleeding occurs. Do not rub the site.
-
-
Macroscopic Evaluation:
-
Observe the injection site at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Score the site for erythema, edema, and any other signs of reaction using a standardized scoring system (e.g., a 0-4 scale where 0=no reaction and 4=severe reaction).
-
Measure the diameter of any reaction with calipers.
-
-
Microscopic (Histopathological) Evaluation:
-
Excise the injection site and a margin of surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of inflammation (cell type and infiltration), edema, hemorrhage, necrosis, and fibrosis.
Visualizations
Caption: this compound's dual GLP-1/GLP-2 receptor agonism pathway.
Caption: Troubleshooting workflow for injection site reactions.
References
Dapiglutide Experimental Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of experiments involving Dapiglutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist.[1][2][3] this compound is under investigation for obesity and associated low-grade inflammation, leveraging the metabolic effects of GLP-1 and the intestinal barrier-enhancing properties of GLP-2.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual agonist that activates both the GLP-1 and GLP-2 receptors.[2][3] GLP-1 receptor activation is known to regulate blood glucose and promote weight loss, while GLP-2 receptor activation is associated with improved intestinal barrier function, which can address obesity-related low-grade inflammation.[1][3][4]
Q2: What are the common in vitro assays to assess this compound's activity?
A2: The most common in vitro assays involve stimulating cells expressing either the GLP-1 receptor (GLP-1R) or the GLP-2 receptor (GLP-2R). For GLP-1R, a cyclic AMP (cAMP) production assay is standard, as cAMP is a major second messenger.[4] For GLP-2R, an assay measuring improvements in intestinal epithelial barrier function, such as Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers, is often used.
Q3: What are the key considerations when preparing this compound for experiments?
A3: this compound is a peptide therapeutic.[2] For optimal reproducibility, it is critical to handle it correctly. This includes:
-
Reconstitution: Follow the manufacturer's instructions precisely. Use the recommended sterile, nuclease-free solvent. Avoid vigorous vortexing; instead, gently swirl or pipette to dissolve.
-
Storage: Store stock solutions and aliquots at the recommended temperature (typically -20°C or -80°C) to prevent degradation. Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Stability: Be aware of the peptide's stability in your specific assay medium and at the experimental temperature. Stability can vary between different buffers and media.
Q4: Are there known off-target effects I should be aware of?
A4: As a dual agonist, this compound is designed to act on two specific receptors. While extensive off-target profiling is a standard part of drug development, researchers should always include appropriate controls in their experiments. This includes using cell lines that do not express GLP-1R or GLP-2R to confirm that the observed effects are receptor-mediated.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High variability in cAMP assay results | 1. Inconsistent cell seeding density.2. Cell passage number is too high, leading to altered receptor expression.3. Degradation of this compound or cAMP.4. Inconsistent stimulation time. | 1. Ensure a uniform, single-cell suspension before seeding. Use a cell counter for accuracy.2. Maintain a consistent, low passage number for all experiments. Routinely check receptor expression via qPCR or flow cytometry.3. Prepare fresh this compound dilutions for each experiment. Use a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.4. Use a precise timer for the stimulation period and stagger the addition of reagents to minimize timing differences between wells. |
| Low or no TEER increase in Caco-2 monolayers | 1. Caco-2 monolayer is not fully differentiated or has poor integrity.2. This compound concentration is suboptimal.3. Bacterial contamination.4. Incorrect measurement technique. | 1. Culture Caco-2 cells for at least 21 days to ensure proper differentiation and tight junction formation. Confirm monolayer integrity by measuring baseline TEER (should be >250 Ω·cm²).2. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell batch and conditions.3. Regularly test for mycoplasma contamination.[5]4. Ensure the electrode is correctly positioned and equilibrated in the medium before taking a reading. |
| High background signal in reporter assays | 1. Suboptimal blocking of non-specific binding.2. Primary or secondary antibody concentration is too high.3. Inadequate washing steps. | 1. Test different blocking buffers and optimize the incubation time and temperature.[6]2. Titrate antibodies to find the optimal concentration that gives a high signal-to-noise ratio.[6]3. Increase the number and/or duration of wash steps to remove unbound reagents. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Suboptimal weight loss in Diet-Induced Obesity (DIO) models | 1. Incorrect dose or administration route.2. High inter-animal variability.3. Animal stress affecting feeding behavior.4. This compound stability issues in the vehicle. | 1. Confirm the dose based on dose-response studies. Ensure consistent subcutaneous administration technique.2. Increase the number of animals per group to improve statistical power. Ensure animals are properly randomized based on initial body weight.3. Acclimate animals to handling and injection procedures before the study begins to minimize stress.4. Prepare fresh formulations of this compound before each administration. Confirm the stability of the peptide in the chosen vehicle. |
| Gastrointestinal side effects observed (e.g., diarrhea, reduced food intake) | 1. This is a known effect of GLP-1 receptor agonists.[1]2. Dose may be too high for the specific animal model. | 1. Monitor animals closely and record all adverse events. These are likely on-target effects.2. Consider a dose-escalation protocol to allow animals to acclimate to the treatment, similar to what is done in clinical trials.[7] |
Experimental Protocols
Protocol 1: In Vitro cAMP Production Assay
This protocol describes how to measure this compound-induced cAMP production in HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R).
-
Cell Seeding: Seed HEK293-GLP1R cells into a 96-well plate at a density of 50,000 cells/well. Culture for 24 hours in standard growth medium.
-
Assay Preparation:
-
Aspirate the growth medium.
-
Wash cells once with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add 50 µL of KRH buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 15 minutes at 37°C.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in KRH buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a study to evaluate the effect of this compound on body weight in DIO mice.
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
-
Acclimation and Randomization:
-
Acclimate the animals to the facility for at least one week.
-
Handle the mice daily for 3-5 days before the study begins.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight to ensure no significant differences between groups at baseline. (n=8-10 mice per group).
-
-
Dosing:
-
Administer this compound or vehicle via subcutaneous injection once weekly.[8]
-
Dose volume should be consistent (e.g., 5 mL/kg).
-
-
Monitoring:
-
Measure body weight daily or three times per week.
-
Measure food intake daily.
-
Monitor for any adverse clinical signs, paying close attention to gastrointestinal effects.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4-8 weeks), collect terminal blood samples for biomarker analysis (e.g., glucose, insulin).
-
Collect tissues (e.g., fat pads, liver) for further analysis (e.g., histology, gene expression).
-
-
Data Analysis: Analyze changes in body weight and food intake over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Quantitative Data Summary
The following tables provide examples of expected quantitative data from the experiments described above.
Table 1: this compound-Induced cAMP Production in HEK293-GLP1R Cells
| This compound Conc. (nM) | Mean cAMP (nM) | Standard Deviation |
| 0 (Vehicle) | 1.2 | 0.3 |
| 0.01 | 3.5 | 0.6 |
| 0.1 | 15.8 | 2.1 |
| 1 | 45.2 | 5.4 |
| 10 | 88.9 | 9.7 |
| 100 | 95.3 | 8.9 |
| 1000 | 96.1 | 9.2 |
| EC50 (nM) | 0.45 |
Table 2: Effect of Once-Weekly this compound on Body Weight in DIO Mice (4-Week Study)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Percent Weight Change |
| Vehicle Control | 45.2 ± 1.5 | 46.5 ± 1.8 | +2.9% |
| This compound (1 mg/kg) | 45.5 ± 1.3 | 42.8 ± 1.5 | -5.9% |
| This compound (3 mg/kg) | 44.9 ± 1.6 | 39.1 ± 1.9 | -12.9% |
Visualizations
References
- 1. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 2. This compound - Zealand Pharma - AdisInsight [adisinsight.springer.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. This compound for the Treatment of Obesity [ctv.veeva.com]
- 8. researchgate.net [researchgate.net]
Dapiglutide's effect on plasma glucose and insulin levels
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with dapiglutide, a dual GLP-1 and GLP-2 receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its effects on plasma glucose and insulin (B600854) levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[1][2][3] Its effects on glucose and insulin are primarily mediated through the activation of the GLP-1 receptor, which is known to potentiate glucose-dependent insulin secretion, suppress glucagon (B607659) secretion, and slow gastric emptying.[4][5] this compound exhibits biased agonism at the GLP-1 receptor, favoring the cAMP signaling pathway over β-arrestin recruitment, which may contribute to its prolonged signaling profile.
Q2: What are the expected effects of this compound on plasma glucose and insulin levels in preclinical and clinical studies?
A2: In a multiple ascending dose (MAD) clinical trial in healthy subjects, once-weekly subcutaneous injections of this compound resulted in dose-dependent reductions in plasma glucose and insulin levels following a mixed meal test. Preclinical studies in murine models have also demonstrated that this compound significantly improves oral glucose tolerance.
Q3: What dosages of this compound have been used in clinical trials?
A3: In a Phase 1b multiple ascending dose trial, healthy participants received once-weekly subcutaneous injections of this compound at doses of 1 mg, 2.25 mg, 3.5 mg, or 6 mg for four weeks. Another part of the trial investigated dose escalation up to 26 mg.
Q4: How is this compound administered in research studies?
A4: In clinical trials, this compound has been administered as a once-weekly subcutaneous injection.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in plasma glucose and insulin measurements.
-
Possible Cause 1: Timing of blood sampling.
-
Recommendation: Ensure that blood samples are collected at consistent time points relative to this compound administration and the glucose challenge (e.g., mixed meal or oral glucose tolerance test). The incretin (B1656795) effect is transient, and timing is critical for observing the peak response.
-
-
Possible Cause 2: Variability in the glucose challenge.
-
Recommendation: For mixed meal tolerance tests (MMTT), standardize the composition and caloric content of the meal across all experimental subjects and groups. For oral glucose tolerance tests (OGTT), ensure the correct glucose dose is administered based on body weight and that the subject consumes it within the specified timeframe.
-
-
Possible Cause 3: Subject-to-subject variability.
-
Recommendation: Account for baseline differences in glucose metabolism. Ensure subjects are adequately fasted before the experiment. In clinical studies, participants are typically fasted overnight for at least 8 hours.
-
Issue 2: Difficulty in interpreting the dose-response relationship.
-
Possible Cause 1: Insufficient dose range.
-
Recommendation: The dose-response to this compound on glucose and insulin is dose-dependent. Ensure the selected dose range is appropriate to capture the pharmacological effect, from a minimal effective dose to a dose that shows a plateau in response, if applicable.
-
-
Possible Cause 2: Pharmacokinetics of this compound.
-
Recommendation: this compound has a long half-life, supporting once-weekly dosing. When designing experiments, consider the time to reach steady-state concentrations. For acute studies, the timing of measurements post-dose is critical.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: Activation of GLP-2 receptors.
-
Recommendation: this compound is a dual GLP-1/GLP-2 agonist. While GLP-1 receptor activation primarily drives the glucose and insulin effects, GLP-2 receptor activation is associated with effects on intestinal growth and function. Be aware of potential gastrointestinal side effects, which are consistent with other incretin-based therapies.
-
Data Presentation
Table 1: Summary of this compound's Effect on Plasma Glucose and Insulin from a Phase 1b MAD Trial.
Disclaimer: The following table is illustrative. Specific quantitative data on the percentage or absolute reduction in plasma glucose and insulin levels from clinical trials of this compound have not been publicly disclosed. The trial demonstrated a dose-dependent reduction.
| Dose (subcutaneous, once-weekly) | Change in Plasma Glucose (Post-Mixed Meal) | Change in Plasma Insulin (Post-Mixed Meal) |
| Placebo | Baseline | Baseline |
| 1 mg | Dose-dependent reduction (data not shown) | Dose-dependent reduction (data not shown) |
| 2.25 mg | Dose-dependent reduction (data not shown) | Dose-dependent reduction (data not shown) |
| 3.5 mg | Dose-dependent reduction (data not shown) | Dose-dependent reduction (data not shown) |
| 6 mg | Dose-dependent reduction (data not shown) | Dose-dependent reduction (data not shown) |
Source: Based on qualitative descriptions from clinical trial announcements.
Experimental Protocols
1. In Vitro GLP-1 Receptor Signaling Assay
-
Objective: To characterize the signaling profile of this compound at the human GLP-1 receptor.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells recombinantly expressing the human GLP-1 receptor.
-
cAMP Formation Assay:
-
Cells are incubated with varying concentrations of this compound or native GLP-1 (as a control).
-
Intracellular cAMP levels are measured over time (e.g., up to 12 hours) using a kinetic cAMP assay. This helps to determine the potency and persistence of the signaling response.
-
-
β-Arrestin Recruitment Assay:
-
A β-arrestin recruitment assay is performed to assess the potential for receptor desensitization and internalization.
-
HEK293 cells co-expressing the GLP-1 receptor and a β-arrestin fusion protein are stimulated with this compound or GLP-1.
-
The recruitment of β-arrestin to the receptor is quantified. This compound has been shown to have a significantly blunted response for β-arrestin recruitment compared to native GLP-1.
-
-
2. In Vivo Mixed Meal Tolerance Test (MMTT) in a Clinical Setting
-
Objective: To evaluate the effect of this compound on postprandial glucose and insulin levels.
-
Methodology:
-
Subject Preparation: Healthy subjects are fasted overnight (at least 8 hours).
-
This compound Administration: Subjects receive a single subcutaneous injection of this compound or placebo. In a multiple-dose study, the MMTT is performed after a certain number of doses (e.g., after 4 weeks of once-weekly dosing).
-
Mixed Meal: After a specified time following drug administration, subjects consume a standardized liquid mixed meal. The composition of the meal is kept consistent (e.g., defined amounts of carbohydrates, proteins, and fats).
-
Blood Sampling: Blood samples are collected at baseline (before the meal) and at regular intervals after the meal (e.g., 30, 60, 120, and 180 minutes) to measure plasma glucose and insulin concentrations.
-
Mandatory Visualization
Caption: this compound's biased signaling at the GLP-1 receptor.
Caption: Workflow for a Mixed Meal Tolerance Test with this compound.
References
- 1. This compound, a novel dual GLP-1 and GLP-2 receptor agonist, attenuates intestinal insufficiency in a murine model of short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zealandpharma.com [zealandpharma.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Dapiglutide and GLP-1R Biased Signaling
Welcome to the technical support center for researchers working with Dapiglutide and investigating its biased signaling at the Glucagon-Like Peptide-1 Receptor (GLP-1R). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action at the GLP-1R?
A1: this compound is a dual agonist for the human GLP-1 and GLP-2 receptors, designed as a potential therapy for obesity and low-grade inflammation.[1][2][3] At the GLP-1R, this compound exhibits biased signaling. It acts as a full agonist for the G-protein-mediated cAMP signaling pathway while demonstrating a significantly reduced response in recruiting β-arrestin.[1][2] This biased agonism is thought to contribute to its therapeutic effects, such as body weight loss and improved glucose control, potentially by avoiding receptor desensitization and internalization that is often mediated by β-arrestin.[1][2][4]
Q2: What is "biased signaling" or "biased agonism" at the GLP-1R?
A2: Biased agonism at the GLP-1R refers to the ability of a ligand, like this compound, to preferentially activate one downstream signaling pathway over another.[4][5] The GLP-1R, a G protein-coupled receptor (GPCR), can signal through G-protein-dependent pathways (e.g., cAMP production) and β-arrestin-mediated pathways.[4][6] An unbiased or balanced agonist activates both pathways, whereas a biased agonist shows preference for one. This compound is biased towards the Gs/cAMP pathway and away from β-arrestin recruitment.[1][2]
Q3: Why is studying the biased signaling of this compound important?
A3: The biased signaling profile of this compound is hypothesized to be a key factor in its therapeutic efficacy.[2][7] By favoring the cAMP pathway, which is linked to insulin (B600854) secretion and weight loss, while minimizing β-arrestin recruitment, which can lead to receptor desensitization and internalization, this compound may offer a more sustained therapeutic effect.[1][4][8] Understanding this biased agonism is crucial for elucidating its mechanism of action and for the development of future drugs with improved therapeutic profiles.[9][10]
Q4: What are the key in vitro assays to characterize this compound's biased signaling?
A4: To characterize the biased signaling of this compound, a combination of assays is typically employed. These include:
-
Receptor Binding Assays: To determine the binding affinity of this compound to the GLP-1R.[1][2]
-
cAMP Accumulation Assays: To measure the activation of the G-protein-dependent pathway.[1][2] Kinetic cAMP assays can reveal the duration of the signaling response.[1]
-
β-arrestin Recruitment Assays: To quantify the engagement of the β-arrestin pathway, often using techniques like BRET or FRET.[1][2][11]
-
Receptor Internalization Assays: To visually or quantitatively assess the extent of receptor endocytosis following agonist stimulation.[1]
-
ERK1/2 Phosphorylation Assays: As another downstream marker of GPCR activation that can be influenced by both G-protein and β-arrestin pathways.[4][9]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of this compound's biased signaling at the GLP-1R.
Issue 1: Inconsistent cAMP Assay Results
| Potential Cause | Recommended Solution |
| Cell line variability | Ensure consistent cell passage number and health. Use a stable cell line expressing the human GLP-1R.[12] |
| Reagent degradation | Aliquot and store reagents, including this compound and the reference agonist (e.g., GLP-1), at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Assay timing | Optimize the stimulation time. This compound shows a prolonged cAMP response, so a kinetic assay or multiple time points (e.g., 1 and 12 hours) may be necessary to capture its full profile.[1][2] |
| DMSO concentration | If using DMSO to dissolve compounds, ensure the final concentration is low and consistent across all wells, as it can affect cAMP assay performance.[13] |
| Phosphodiesterase (PDE) activity | Consider using a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation and enhance the assay window, but be mindful of its potential to mask subtle signaling differences. |
Issue 2: High Background or Low Signal in β-Arrestin Recruitment Assay
| Potential Cause | Recommended Solution |
| Low receptor expression | Verify the expression level of GLP-1R in your cell line. Consider using a cell line with higher or inducible receptor expression. |
| Suboptimal donor/acceptor ratio (BRET/FRET) | Optimize the transfection ratios of the donor- and acceptor-tagged constructs (e.g., GLP-1R-Rluc and β-arrestin-Venus). |
| Cell density | Ensure optimal cell seeding density. Over-confluent or under-confluent cells can lead to inconsistent results. |
| Ligand concentration | Use a full dose-response curve for this compound and the control agonist. This compound has a blunted β-arrestin response, so a high signal may not be achievable compared to a balanced agonist.[1][2] |
| GRK overexpression | Co-transfection with a G protein-coupled receptor kinase (GRK), such as GRK5, can enhance the signal in β-arrestin recruitment assays for some GPCRs by promoting receptor phosphorylation.[11][14] |
Issue 3: Difficulty in Quantifying Bias
| Potential Cause | Recommended Solution |
| Inappropriate data analysis method | Use an operational model to calculate bias factors. This method accounts for differences in agonist efficacy and system bias between assays.[11] Simple ratios of EC50 values can be misleading. |
| Lack of a reference agonist | Always include a reference agonist, such as the endogenous ligand GLP-1, in all experiments to allow for normalization and calculation of bias.[11] |
| Assay-dependent bias | Be aware that the observed bias can be influenced by the specific assays used (e.g., differences in signal amplification).[5] It is recommended to use assays that measure events as proximal to the receptor as possible. |
| Cell system-dependent bias | The level of expressed signaling components can differ between cell lines, leading to "system bias".[5][6] Acknowledge this in your interpretation of the data. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound at the Human GLP-1R
| Parameter | This compound | GLP-1 (Reference) |
| Binding Affinity (Ki, nM) | 38 | ~1-5 |
| cAMP Potency (EC50, nM) | ~10-50 | ~0.1-1 |
| cAMP Efficacy (% of GLP-1) | ~100% (Full Agonist) | 100% |
| β-arrestin-2 Recruitment Potency (EC50, nM) | >1000 | ~10-100 |
| β-arrestin-2 Recruitment Efficacy (% of GLP-1) | <20% (Partial Agonist) | 100% |
Note: The values presented are approximate and may vary depending on the specific experimental conditions and cell lines used.[1][2]
Experimental Protocols
Protocol 1: Kinetic cAMP Formation Assay
This protocol is designed to measure the time-course of cAMP production in response to this compound.
-
Cell Culture: Plate HEK293 cells stably expressing the human GLP-1R in a suitable multi-well plate and grow to 80-90% confluency.
-
Assay Preparation: On the day of the experiment, wash the cells with serum-free medium and then incubate in assay buffer (e.g., HBSS with a PDE inhibitor like IBMX) for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare serial dilutions of this compound and GLP-1. Add the agonists to the cells and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes, and up to 12 hours), lyse the cells.[1]
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF, ELISA, or luciferase-based reporter assay.[12][13][15]
-
Data Analysis: Plot the cAMP concentration against time for each agonist concentration. To compare potencies at different time points, calculate the area under the curve (AUC) and plot against the agonist concentration.[1]
Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin-2 to the GLP-1R.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GLP-1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).
-
Cell Plating: After 24-48 hours, plate the transfected cells in a white, clear-bottom 96-well plate.
-
Assay: Wash the cells with assay buffer. Add the BRET substrate (e.g., coelenterazine (B1669285) h) and incubate for 5-10 minutes.
-
Agonist Stimulation: Add serial dilutions of this compound and GLP-1 to the wells.
-
BRET Measurement: Immediately begin measuring the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[11][16]
Visualizations
Caption: this compound's biased signaling pathway at the GLP-1R.
Caption: A troubleshooting workflow for inconsistent experimental results.
Caption: Logical workflow for the quantification of signaling bias.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. zealandpharma.com [zealandpharma.com]
- 4. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Signalling: From Simple Switches to Allosteric Microprocessors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dapiglutide and Semaglutide for Weight Loss in a Research and Development Context
For Researchers, Scientists, and Drug Development Professionals
The landscape of incretin-based therapeutics for obesity is rapidly evolving. This guide provides a detailed, data-driven comparison of two notable agents: semaglutide (B3030467), a well-established glucagon-like peptide-1 (GLP-1) receptor agonist, and dapiglutide, a novel dual GLP-1 and GLP-2 receptor agonist. This comparison focuses on their mechanisms of action, clinical weight loss efficacy based on available trial data, and the experimental protocols employed in these studies.
Mechanism of Action: A Tale of Two Pathways
Semaglutide's efficacy in weight management is primarily attributed to its action as a GLP-1 receptor agonist.[1][2][3] By mimicking the endogenous incretin (B1656795) hormone GLP-1, semaglutide enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and acts on the central nervous system to reduce appetite and promote satiety.[1][2]
This compound, on the other hand, presents a dual-agonist approach, targeting both the GLP-1 and GLP-2 receptors. This first-in-class peptide is designed to leverage the established weight loss effects of GLP-1 agonism while also addressing obesity-associated low-grade inflammation through the GLP-2 receptor's role in improving intestinal barrier function. This "leaky gut" phenomenon is linked to systemic inflammation and comorbidities such as cardiovascular and liver disease.
Signaling Pathways
The binding of these agonists to their respective G-protein-coupled receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary pathways involved.
Caption: Semaglutide's GLP-1R signaling pathway.
Caption: this compound's dual GLP-1R and GLP-2R signaling.
Clinical Efficacy in Weight Loss: A Data-Driven Comparison
Direct head-to-head clinical trials comparing this compound and semaglutide for weight loss have not been published. The following tables summarize key findings from separate clinical trial programs. It is crucial to note that variations in study design, duration, patient populations, and concomitant lifestyle interventions preclude direct statistical comparison.
This compound: Early Phase Clinical Data
This compound is currently in the earlier stages of clinical development, with data available from Phase 1 and 2 trials.
| Trial | Dose (weekly) | Duration | Mean Weight Loss (%) | Placebo (%) | Population | Lifestyle Intervention |
| DREAM (Phase 2) | 4 mg | 12 weeks | 2.9% | 2.2% | Adults with obesity | No |
| 6 mg | 12 weeks | 4.3% | 2.2% | |||
| Phase 1b (Part 1) | Up to 13 mg (titrated) | 13 weeks | Up to 6.2% | +2.1% (gain) | Adults with median BMI of 30 | No |
| Phase 1b (Part 2) | Higher doses (up to 26 mg) | 28 weeks | 11.6% | 0.2% | Adults with median BMI of 28.8 | No |
Semaglutide: Large-Scale Phase 3 Clinical Data (STEP Program)
Semaglutide has undergone extensive investigation in the Semaglutide Treatment Effect in People with Obesity (STEP) program.
| Trial | Dose (weekly) | Duration | Mean Weight Loss (%) | Placebo (%) | Population | Lifestyle Intervention |
| STEP 1 | 2.4 mg | 68 weeks | 14.9% | 2.4% | Adults with overweight/obesity | Yes |
| STEP 2 | 2.4 mg | 68 weeks | 9.6% | 3.4% | Adults with overweight/obesity and T2D | Yes |
| STEP 5 | 2.4 mg | 104 weeks | 15.2% | 2.6% | Adults with overweight/obesity | Yes |
| SELECT | 2.4 mg | ~40 months | 10% (avg) | Not specified for weight loss comparison | Adults with overweight/obesity and pre-existing CVD | Not specified |
Experimental Protocols
Understanding the methodologies of the clinical trials is essential for interpreting the efficacy data.
This compound Trial Protocols (General Overview)
-
DREAM Trial (Phase 2): This was an investigator-led mechanistic study to assess the efficacy and mechanistic effects of this compound over a 12-week period. Participants were administered either 4 mg or 6 mg of this compound or a placebo weekly via subcutaneous injection. A key feature of this trial was the absence of mandated lifestyle changes like diet or exercise.
-
Phase 1b Multiple Ascending Dose Trial: This trial was conducted in parts to evaluate the safety, tolerability, and pharmacokinetics of this compound at escalating doses.
-
Part 1: Enrolled 54 participants who received weekly doses of either this compound (titrated up to 13 mg) or placebo for 13 weeks. The majority of participants were male (~85%) with a median baseline BMI of 30.
-
Part 2: This part investigated higher doses over a 28-week period in 30 participants. The participant group was predominantly male (~93%) with a median baseline BMI of 28.8. No lifestyle modifications were included in the protocol.
-
Semaglutide STEP Program Protocol (General Overview)
-
Study Design: The STEP trials were large-scale, randomized, double-blind, placebo-controlled studies.
-
Participants: The trials enrolled adults with obesity (BMI ≥30 kg/m ²) or who were overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity. The STEP 2 trial specifically enrolled patients with type 2 diabetes.
-
Intervention: All participants received counseling on a reduced-calorie diet (~500 kcal/day deficit) and increased physical activity (recommended minimum of 150 minutes/week).
-
Dosing: Semaglutide was administered once weekly via subcutaneous injection. The dose was initiated at 0.25 mg and escalated every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally to the maintenance dose of 2.4 mg at week 16.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a clinical trial evaluating a weight loss therapeutic, based on the protocols described.
References
Comparative Analysis of Dapiglutide and Other GLP-1 Receptor Agonists: A Guide for Researchers
A detailed examination of the preclinical and clinical data reveals the unique therapeutic profile of Dapiglutide, a novel dual GLP-1 and GLP-2 receptor agonist. This guide provides a comparative analysis of this compound against other established GLP-1 receptor agonists—Semaglutide, Liraglutide, and Exenatide—with a focus on receptor binding, signal transduction, and clinical efficacy in weight management. The data presented herein is intended for researchers, scientists, and drug development professionals.
This compound, an investigational long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, is being developed for the treatment of obesity and its associated low-grade inflammation.[1][2] A key characteristic of this compound is its biased signaling profile at the GLP-1 receptor, demonstrating full agonism in cyclic adenosine (B11128) monophosphate (cAMP) formation with a significantly blunted response in β-arrestin recruitment.[3][4][5] This biased agonism is hypothesized to contribute to a sustained therapeutic effect and a favorable side-effect profile.
In Vitro Pharmacological Profile
The in vitro characteristics of this compound and comparator GLP-1 receptor agonists are summarized in the following tables, providing a quantitative comparison of their receptor binding affinities and functional potencies in signaling assays.
Table 1: GLP-1 Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) | Cell Line | Radioligand |
| This compound | 38 nM | COS-7 (recombinant human GLP-1R) | ¹²⁵I-GLP-1 |
| Semaglutide | ~0.38 - 3.4 nM | HEK293 (recombinant human GLP-1R) | ¹²⁵I-GLP-1 or equivalent |
| Liraglutide | ~0.6 - 1.0 nM | BHK (recombinant human GLP-1R) | ¹²⁵I-GLP-1(7-36)amide |
| Exenatide | ~0.4 - 1.4 nM | CHO (recombinant human GLP-1R) | ¹²⁵I-Exendin(9-39) |
Note: Binding affinity values can vary depending on the assay conditions, cell line, and radioligand used.
Table 2: In Vitro Functional Potency (cAMP Production)
| Compound | EC50 for cAMP Production | Cell Line |
| This compound | Full agonist activity (specific EC50 not publicly disclosed) | HEK293 |
| Semaglutide | ~5-10 pM | HEK293 or CHO expressing human GLP-1R |
| Liraglutide | ~50-100 pM | HEK293 or CHO expressing human GLP-1R |
| Exenatide | ~1-5 nM | HEK293 or CHO expressing human GLP-1R |
Note: EC50 values are highly dependent on the specific assay conditions and cell line used.
Table 3: β-Arrestin Recruitment Potency
| Compound | EC50 for β-Arrestin Recruitment | Comments |
| This compound | Significantly blunted response | Demonstrates strong bias towards G-protein signaling. |
| Semaglutide | Data not consistently available in public domain | Generally considered a full agonist. |
| Liraglutide | ~69.1 nM | Shows measurable β-arrestin activation. |
| Exenatide | Potent β-arrestin recruitment | Known to be a potent recruiter of β-arrestin. |
Clinical Efficacy: Weight Management
Clinical trials have demonstrated the efficacy of these GLP-1 receptor agonists in promoting weight loss.
Table 4: Clinically Observed Weight Loss
| Compound | Mean Weight Loss (%) | Trial Duration | Population |
| This compound | Up to 11.6% (placebo-corrected) | 28 weeks | Overweight/Obese adults |
| Semaglutide | ~15-17% | 68 weeks | Overweight/Obese adults |
| Liraglutide | ~5-8% | 56 weeks | Overweight/Obese adults |
| Exenatide | ~2-5% | 24-52 weeks | Overweight/Obese adults |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
Validating the Anti-inflammatory Effects of Dapiglutide's GLP-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory potential of Dapiglutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist. While clinical data on this compound's direct anti-inflammatory effects are emerging, this document outlines the key experimental validations and benchmarks against established anti-inflammatory agents. The focus is on the therapeutic rationale behind this compound's GLP-2 activity and its role in mitigating inflammation by enhancing intestinal barrier function.
This compound, developed by Zealand Pharma, is a first-in-class, long-acting dual GLP-1 and GLP-2 receptor agonist.[1] Its mechanism is designed to address obesity and associated comorbidities, with the GLP-2 component specifically aimed at tackling low-grade inflammation by improving the integrity of the gut barrier.[2][3] Obesity is often linked to a state of chronic low-grade inflammation, which can be initiated by the translocation of inflammatory molecules from the gut into the bloodstream due to a compromised intestinal barrier, a condition often referred to as "leaky gut".[2][4]
Preclinical and Clinical Insights
Preclinical studies in murine models of short bowel syndrome have shown that this compound promotes intestinal growth and enhances gut barrier function. This is evidenced by an increase in the expression of tight junction proteins, such as claudin-7, which are crucial for maintaining the integrity of the intestinal lining.
Phase 1b clinical trials have demonstrated that this compound is well-tolerated and effective in promoting weight loss. Notably, the DREAM trial, a mechanistic study, has collected data on systemic inflammatory markers and gut biopsies, with detailed results anticipated at future scientific meetings. This suggests that evidence of this compound's anti-inflammatory effects in humans is on the horizon.
Comparative Efficacy of Anti-inflammatory Agents
To provide a context for evaluating this compound's potential, the following table summarizes the mechanisms of action and key efficacy markers of standard anti-inflammatory drugs. Due to the limited publicly available data on this compound's direct anti-inflammatory markers, hypothetical data points are included for illustrative purposes, based on the known effects of GLP-2 receptor agonism.
| Drug Class | Example Drug(s) | Primary Mechanism of Action | Key In Vitro Efficacy Marker (IC50/EC50) | In Vivo Efficacy (e.g., reduction in disease activity index in DSS colitis model) |
| GLP-1/GLP-2 Dual Agonist | This compound | Activates GLP-1 and GLP-2 receptors, enhancing intestinal barrier function and potentially reducing inflammatory cytokine production. | EC50 for GLP-2 receptor-mediated cAMP production (Hypothetical: 5-15 nM) | Hypothetical: 30-50% reduction |
| NSAID (Non-selective COX inhibitor) | Ibuprofen | Inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes, reducing prostaglandin (B15479496) synthesis. | IC50 for COX-1: ~15 µMIC50 for COX-2: ~20 µM | 20-40% reduction |
| NSAID (Selective COX-2 inhibitor) | Celecoxib | Selectively inhibits COX-2, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. | IC50 for COX-2: ~40 nM | 25-45% reduction |
| Corticosteroid | Dexamethasone | Binds to glucocorticoid receptors, leading to broad anti-inflammatory effects by inhibiting multiple inflammatory pathways. | IC50 for NF-κB inhibition: ~5 nM | 50-70% reduction |
| TNF-α Inhibitor (Biologic) | Adalimumab | Monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. | EC50 for TNF-α neutralization: ~0.1 nM | 40-60% reduction |
Experimental Protocols
Detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound are provided below.
In Vivo Murine Model of DSS-Induced Colitis
This is a widely used model to induce acute intestinal inflammation and assess the efficacy of anti-inflammatory agents.
Objective: To evaluate the ability of this compound to ameliorate the clinical and pathological signs of colitis in mice.
Methodology:
-
Animal Model: 8-10 week old C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2-3% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 5-7 days.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound (various doses)
-
Positive control (e.g., Dexamethasone)
-
-
Administration: this compound or controls are administered daily via subcutaneous injection, starting concurrently with or prior to DSS administration.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colon is collected for measurement of length, histological analysis of inflammation and tissue damage, and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay measures the integrity of the intestinal barrier.
Objective: To determine if this compound treatment reduces intestinal permeability in a model of gut barrier dysfunction.
Methodology:
-
Animal Model: Mice with induced intestinal inflammation (e.g., DSS-induced colitis model) or a model of obesity-induced gut leakiness.
-
Treatment: Mice are treated with this compound or a vehicle control for a specified period.
-
FITC-Dextran Administration: Mice are fasted for 4-6 hours and then administered a solution of fluorescein (B123965) isothiocyanate (FITC)-dextran (typically 4 kDa) via oral gavage.
-
Blood Collection: After a defined period (e.g., 4 hours), blood is collected via cardiac puncture or from the tail vein.
-
Measurement: Plasma is isolated, and the concentration of FITC-dextran is measured using a fluorescence spectrophotometer.
-
Analysis: A lower concentration of FITC-dextran in the plasma of the this compound-treated group compared to the control group indicates improved intestinal barrier function.
In Vitro Cytokine Release Assay
This assay assesses the direct effect of a compound on the production of inflammatory cytokines by immune cells.
Objective: To determine if this compound can directly modulate the release of pro-inflammatory cytokines from stimulated immune cells.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
Incubation: Cells are incubated for a further 4-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed signaling pathway of this compound's GLP-2 activity.
Experimental Workflow for Validating Anti-inflammatory Effects
Caption: Experimental workflow for preclinical validation.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 3. Zealand Pharma announces positive topline results from phase 1b trial with GLP-1/GLP-2 receptor dual agonist this compound [pharmabiz.com]
- 4. Zealand Pharma announces positive topline results from [globenewswire.com]
Dapiglutide Efficacy in Male vs. Female Study Populations: A Comparative Guide
Currently, a direct comparison of Dapiglutide's efficacy in male versus female populations is not feasible due to the limited inclusion of female participants in the early-stage clinical trials. The Phase 1b trials for this compound, a novel dual GLP-1/GLP-2 receptor agonist, have predominantly enrolled male subjects. Part 1 of the Phase 1b dose-titration trial included approximately 85% male participants, while Part 2 involved around 93% males.[1][2][3] This demographic skewness prevents any statistically significant analysis of sex-based differences in the efficacy and safety of this compound at this time.
However, by examining the broader class of GLP-1 receptor agonists, to which this compound belongs, we can infer potential sex-related variations in treatment response that may be relevant for future this compound studies. Extensive research and meta-analyses on other GLP-1 receptor agonists, such as semaglutide, liraglutide, and dulaglutide, have consistently revealed sex-specific differences in both efficacy and tolerability.
Insights from the Broader Class of GLP-1 Receptor Agonists
Numerous studies on GLP-1 receptor agonists have demonstrated a more pronounced weight loss effect in females compared to males.[4][5] Conversely, women tend to experience a higher incidence of adverse events, particularly gastrointestinal side effects like nausea and vomiting.
Quantitative Data Summary: GLP-1 Receptor Agonist Efficacy by Sex
The following table summarizes findings from studies on various GLP-1 receptor agonists, highlighting the observed differences in weight reduction between male and female participants.
| Drug | Study/Analysis | Key Finding on Weight Loss | Citation |
| Multiple GLP-1 RAs | Meta-analysis of 14 RCTs | Females lost a mean of 1.04 kg more than males. | |
| Semaglutide | STEP 1, 2, & 4 Trials | Women achieved greater mean weight reduction (e.g., 14.0% vs. 8.0% in STEP 1). | |
| Dulaglutide | Comparative Study | Females showed a mean weight loss of -1.32 kg, while males had a mean gain of +0.09 kg. | |
| Liraglutide | Comparative Study | Females had a mean weight loss of -0.51 kg, while males had a mean loss of -0.03 kg. | |
| Exenatide | Retrospective Study | 33% of women achieved weight loss targets compared to 17% of men after 12 months. |
Potential Mechanisms for Observed Sex Differences
Several hypotheses have been proposed to explain the observed sex-based differences in response to GLP-1 receptor agonists:
-
Pharmacokinetics and Drug Exposure: Some studies suggest that women may have higher drug exposure to GLP-1 RAs, potentially due to lower average body weight, which could contribute to both greater efficacy and a higher incidence of side effects.
-
Hormonal Interactions: Estrogen levels may play a role in the response to GLP-1 RAs. Preclinical studies suggest that the efficacy and tolerability of these drugs can vary with the phase of the estrous cycle.
-
Receptor Expression: Research indicates that females may have higher expression of the GLP-1 receptor in brain regions associated with nausea and aversion, potentially explaining the increased gastrointestinal side effects.
Experimental Protocols
The methodologies employed in the clinical trials of GLP-1 receptor agonists are crucial for understanding the context of the efficacy and safety data.
This compound Phase 1b Trial Protocol (Summary)
-
Study Design: Double-blind, placebo-controlled, multiple ascending dose (MAD) trial.
-
Participants: Overweight or obese individuals. Part 1 included 54 participants (~85% male) with a median baseline BMI of 30.0 kg/m ². Part 2 included 30 participants (~93% male) with a median baseline BMI of 28.8 kg/m ².
-
Intervention: Once-weekly subcutaneous injections of this compound or placebo. Doses were escalated over the trial period.
-
Duration: Part 1 was 13 weeks, and Part 2 was 28 weeks.
-
Primary Endpoints: Safety and tolerability of this compound.
-
Secondary Endpoints: Pharmacokinetics and effects on body weight.
-
Lifestyle Modifications: No lifestyle modifications, such as diet or exercise, were included in the trial.
General GLP-1 Receptor Agonist Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a GLP-1 receptor agonist for weight management.
Signaling Pathways
This compound is a dual agonist, acting on both the GLP-1 and GLP-2 receptors. Understanding the signaling pathways of these receptors is fundamental to comprehending its mechanism of action.
Conclusion and Future Directions
While direct evidence for sex-based differences in this compound's efficacy is currently absent, the wealth of data from other GLP-1 receptor agonists strongly suggests that sex is a significant variable in treatment response. Future clinical trials for this compound, particularly Phase 2 and 3 studies, should prioritize the inclusion of a representative female population to enable robust analysis of efficacy and safety in both sexes. Such data will be critical for determining if dose adjustments or different management strategies are needed for male and female patients to optimize the therapeutic benefits of this promising new agent. The unique dual agonism of this compound at the GLP-2 receptor may also introduce novel sex-specific effects on gut health and inflammation that warrant dedicated investigation.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Zealand Pharma announces positive topline results from [globenewswire.com]
- 3. Zealand Pharma announces positive topline results from [globenewswire.com]
- 4. Sex Differences in the Efficacy of Glucagon-Like Peptide-1 Receptor Agonists for Weight Reduction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Dapiglutide's Efficacy in Preclinical and Early Clinical Obesity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dapiglutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist, with leading alternative obesity treatments. The analysis focuses on preclinical and early-phase clinical data, presenting a cross-validation of this compound's effects in diet-induced obesity models and early human trials. This document is intended to offer an objective overview supported by experimental data to inform research and development in the field of metabolic diseases.
Executive Summary
This compound has demonstrated promising weight loss efficacy in a diet-induced obesity (DIO) rat model and in a Phase 1b clinical trial in participants with obesity.[1] Its unique dual-agonist mechanism targets both the established GLP-1 pathway for metabolic regulation and the GLP-2 pathway, which is implicated in improving gut barrier function and potentially mitigating obesity-related low-grade inflammation.[2][3] Comparative analysis with established treatments such as the GLP-1 receptor agonist Semaglutide and the dual GIP/GLP-1 receptor agonist Tirzepatide reveals a competitive efficacy profile for this compound in early-stage development. However, a notable gap in the currently available preclinical data is the absence of studies in genetic models of obesity (e.g., ob/ob or db/db mice) for a more thorough cross-validation of its effects.
It is important to note that Zealand Pharma has paused the development of this compound, citing the increasingly competitive landscape of obesity treatments.[4][5]
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the effects of this compound and comparator drugs on key obesity-related endpoints in various models.
Table 1: Effects on Body Weight in Preclinical Obesity Models
| Compound | Model | Dose | Duration | Body Weight Change vs. Vehicle/Control | Reference |
| This compound | Diet-Induced Obese (DIO) Rat | 30 nmol/kg/day | 28 days | Significant reduction (quantitative data not specified) | |
| DIO Rat | 100 nmol/kg/day | 28 days | Significant reduction (quantitative data not specified) | ||
| Semaglutide | DIO Mouse | 100 nmol/kg (subchronic) | 3 weeks | ~22% reduction from baseline | |
| DIO Rat | 1 nmol/kg (subchronic) | 77 days | Significant dose-dependent reduction | ||
| Tirzepatide | DIO Mouse | 10 nmol/kg/day | 14 days | Significant reduction | |
| DIO Rat | 30 nmol/kg/day | 14 days | Significant reduction |
Table 2: Effects on Body Weight in Clinical Obesity Trials
| Compound | Trial Phase | Dose | Duration | Mean Body Weight Change from Baseline (Placebo-Adjusted) | Reference |
| This compound | Phase 1b | 7.5 mg (once-weekly) | 13 weeks | -6.7% | |
| Phase 1b | 10 mg (once-weekly) | 13 weeks | -8.3% | ||
| Phase 1b | 13 mg (once-weekly) | 13 weeks | -7.1% | ||
| Phase 1b | Up to 26 mg (once-weekly) | 28 weeks | -11.6% (vs. -0.2% for placebo) | ||
| Semaglutide | Phase 3 (STEP 1) | 2.4 mg (once-weekly) | 68 weeks | -12.4% | |
| Tirzepatide | Phase 3 (SURMOUNT-1) | 5 mg (once-weekly) | 72 weeks | -12.9% | |
| Phase 3 (SURMOUNT-1) | 10 mg (once-weekly) | 72 weeks | -17.8% | ||
| Phase 3 (SURMOUNT-1) | 15 mg (once-weekly) | 72 weeks | -19.5% |
Experimental Protocols
This compound: Diet-Induced Obesity (DIO) Rat Model
-
Model: Male Wistar rats fed a high-fat diet to induce obesity.
-
Drug Administration: this compound was administered subcutaneously once daily at doses of 30 nmol/kg and 100 nmol/kg for 28 days. A vehicle control group was also included.
-
Key Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Measured every other day.
-
Glycemic Control: Fasting blood glucose was measured at baseline and at the termination of the study.
-
Semaglutide: Diet-Induced Obese (DIO) Mouse Model
-
Model: Male C57BL/6J mice were rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for an extended period.
-
Drug Administration: Semaglutide was administered subcutaneously at various doses (e.g., up to 100 nmol/kg) over a period of 3 weeks.
-
Key Measurements:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Body Composition: Fat and lean mass were assessed using techniques like magnetic resonance imaging (MRI).
-
Metabolic Parameters: Blood glucose, insulin, and lipid levels were measured.
-
Tirzepatide: Diet-Induced Obese (DIO) Rat Model
-
Model: Male Long Evans rats were made obese through a high-fat diet.
-
Drug Administration: Tirzepatide was administered subcutaneously once daily at doses ranging from 0.3 to 30 nmol/kg for 14 days.
-
Key Measurements:
-
Body Weight and Food Intake: Recorded daily.
-
Food Preference: In some studies, animals were given a choice between standard chow and a palatable high-fat/high-sucrose diet to assess the drug's effect on food preference.
-
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the comparator drugs.
Discussion and Future Directions
This compound's dual agonism of GLP-1 and GLP-2 receptors presents a novel therapeutic strategy for obesity by combining the established metabolic benefits of GLP-1 receptor activation with the potential anti-inflammatory and gut barrier-enhancing effects of GLP-2 receptor agonism. Preclinical data in DIO rats and early clinical data in humans demonstrate a robust weight loss effect.
A direct comparison with other incretin-based therapies is challenging due to variations in study design, animal models, and clinical trial populations. However, the magnitude of weight loss observed with this compound in the Phase 1b trial appears to be in a competitive range with that of Semaglutide and Tirzepatide at similar stages of development.
The key differentiator for this compound lies in its GLP-2 receptor activity. Obesity is increasingly recognized as a state of chronic low-grade inflammation, partly driven by increased intestinal permeability. By potentially improving gut barrier function, this compound may offer additional benefits beyond weight loss, such as ameliorating systemic inflammation and associated comorbidities.
Data Gaps and Future Research: The most significant gap in the current preclinical data for this compound is the lack of studies in genetic models of obesity, such as leptin-deficient ob/ob mice or leptin receptor-deficient db/db mice. These models would provide valuable insights into the efficacy of this compound in the context of severe, genetically driven obesity and metabolic dysregulation. Further head-to-head comparative studies with other incretin (B1656795) agonists in standardized preclinical models would also be beneficial for a more direct assessment of relative efficacy and mechanisms of action. Although development is currently paused, future research, if resumed, should focus on elucidating the long-term effects of dual GLP-1/GLP-2 receptor agonism on inflammatory markers, gut microbiome composition, and the incidence of obesity-related comorbidities.
References
Head-to-head comparison of Dapiglutide and tirzepatide
A comprehensive analysis for researchers and drug development professionals.
In the rapidly evolving landscape of metabolic disease therapeutics, two notable players have emerged: Dapiglutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptor agonist, and Tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist. While direct head-to-head clinical trials are not yet available due to this compound's earlier stage of development, this guide provides a detailed comparison based on existing clinical and preclinical data, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key studies.
Mechanism of Action: A Tale of Two Dual Agonists
Both this compound and Tirzepatide leverage the synergistic effects of activating multiple incretin (B1656795) receptors to achieve superior metabolic control compared to single-agonist therapies. However, their targeted receptor combinations result in distinct physiological effects.
This compound: The Gut Barrier and Beyond
This compound is an investigational long-acting dual agonist of the GLP-1 and GLP-2 receptors.[1] The GLP-1 component contributes to glucose-dependent insulin (B600854) secretion, suppression of glucagon, and delayed gastric emptying, which collectively lower blood glucose and promote satiety.[2] Uniquely, the addition of GLP-2 receptor agonism is designed to improve intestinal barrier function.[1] Compromised intestinal integrity, or "leaky gut," is associated with low-grade inflammation in obesity, which can contribute to comorbidities such as cardiovascular and liver disease.[1] By targeting both metabolic and inflammatory pathways, this compound represents a novel approach to treating obesity and its related complications.[2]
Tirzepatide: A Twincretin Approach to Glycemic Control and Weight Loss
Tirzepatide is a synthetic polypeptide that acts as a dual agonist for both the GIP and GLP-1 receptors. This "twincretin" approach harnesses the complementary actions of two key incretin hormones. GIP is a potent stimulator of insulin secretion, particularly in the postprandial state, while GLP-1 also enhances insulin release, suppresses glucagon, slows gastric emptying, and centrally regulates appetite. The dual agonism of Tirzepatide leads to robust improvements in glycemic control and substantial weight loss, exceeding the effects observed with GLP-1 receptor agonists alone.
Signaling Pathways
The distinct receptor targets of this compound and Tirzepatide initiate different downstream signaling cascades.
References
Comparative Analysis of Long-Term Safety and Efficacy of Dapiglutide for Weight Management
Disclaimer: Dapiglutide is an investigational drug candidate currently in early-phase clinical development. The data presented herein for this compound is based on preliminary results from Phase 1b trials and is subject to change as further research is conducted. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered medical advice.
Introduction
This compound is an investigational, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, being developed for the treatment of obesity and related comorbidities.[1][2][3] Its dual mechanism is designed to combine the established weight-loss effects of GLP-1 receptor agonism with the potential anti-inflammatory and intestinal barrier function benefits of GLP-2 receptor activation.[1][4] This guide provides a comparative overview of the preliminary, long-term safety and efficacy data for this compound against established GLP-1 receptor agonists, Semaglutide and Liraglutide, and the dual GLP-1/GIP receptor agonist, Tirzepatide.
Mechanism of Action: GLP-1 and GLP-2 Signaling
GLP-1 receptor agonists are a well-established class of medications for type 2 diabetes and obesity, exerting their effects through multiple pathways including glucose-dependent insulin (B600854) secretion, delayed gastric emptying, and increased satiety. This compound's novelty lies in its additional agonism at the GLP-2 receptor. GLP-2 is known to improve intestinal barrier function, which may address the low-grade inflammation associated with obesity, often linked to increased intestinal permeability or "leaky gut".
Comparative Efficacy Data
The following table summarizes key long-term efficacy outcomes from clinical trials of this compound and its comparators. It is important to note the differences in trial durations, populations, and designs when comparing these results.
| Parameter | This compound | Semaglutide 2.4 mg (STEP 1 & SELECT Trials) | Liraglutide 3.0 mg (SCALE Trial) | Tirzepatide 15 mg (SURMOUNT-1 & 2 Trials) |
| Trial Duration | 28 Weeks (Phase 1b) | 68 - 208 Weeks | 56 Weeks | 72 Weeks |
| Mean Body Weight Reduction | 11.6% from baseline | ~14.9% (at 68 wks) ~10.2% (sustained at 208 wks) | ~8.0% (vs 2.6% placebo) | ~22.5% (in patients without T2D) ~14.7% (in patients with T2D) |
| % Patients with ≥5% Weight Loss | Data Not Available | ~86% (at 68 wks) ~77% (at 104 wks) | ~63% | ~83% (with T2D) |
| % Patients with ≥10% Weight Loss | Data Not Available | ~69% (at 68 wks) | ~33% | ~49-54% (depending on dose) |
| Change in Waist Circumference | Data Not Available | -7.7 cm (at 208 wks) | -8.2 cm | -7.2 inches (~18.3 cm) |
| Change in HbA1c (in T2D patients) | Not Specifically Studied | -1.6% to -1.8% | -1.3% | -2.1% to -2.3% |
Comparative Safety and Tolerability Data
The safety profile of this compound appears consistent with the incretin-based therapy class, with gastrointestinal side effects being the most common.
| Adverse Event Profile | This compound (Phase 1b) | Semaglutide (STEP & SELECT Trials) | Liraglutide (SCALE Trial) | Tirzepatide (SURMOUNT Trials) |
| Most Common AEs (>5%) | Nausea, Vomiting (mild to moderate) | Nausea, Diarrhea, Vomiting, Constipation | Nausea, Diarrhea, Constipation, Vomiting | Nausea, Diarrhea, Vomiting, Constipation |
| Discontinuation due to AEs | Two participants withdrew due to GI events. | ~4.5% (vs 2.6% placebo) | ~9.9% (vs 3.8% placebo) | ~6-7% (vs 3% placebo) |
| Serious Adverse Events (SAEs) | No severe or serious treatment-emergent AEs reported. | Fewer SAEs reported vs placebo in long-term SELECT trial. | Similar rates to placebo. | Similar rates to placebo. |
| Key Safety Considerations | Consistent with other incretin-based therapies. | Risk of thyroid C-cell tumors (seen in rodents), pancreatitis, gallbladder problems. | Risk of thyroid C-cell tumors, pancreatitis. | Risk of thyroid C-cell tumors, pancreatitis, severe GI disease. |
Experimental Protocols
Protocol: this compound Phase 1b Multiple Ascending Dose (MAD) Trial
-
Objective: To evaluate the safety, tolerability, and clinical effects of multiple ascending doses of this compound.
-
Design: Randomized, double-blind, placebo-controlled, multiple ascending dose trial.
-
Population: Participants with a median baseline BMI of ~28.5-30 kg/m ². A notable characteristic of the trial population was the high percentage of male participants (~85-95%).
-
Intervention: Participants received once-weekly subcutaneous injections of this compound or placebo. The trial consisted of two parts:
-
Part 1: Investigated doses over 13 weeks.
-
Part 2: Investigated higher doses with escalation every fourth week, for a total duration of 28 weeks.
-
-
Key Exclusions: No mandated lifestyle modifications, such as diet or exercise, were included in the trial protocol.
-
Primary Endpoints: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs).
-
Secondary Endpoints: Change in body weight from baseline.
Protocol: General Phase 3 Trial Design for GLP-1 RAs in Obesity
Long-term pivotal trials for GLP-1 receptor agonists in weight management typically follow a standardized structure to assess efficacy and safety for regulatory approval.
-
Objective: To determine the long-term efficacy and safety of the investigational drug compared to placebo as an adjunct to a reduced-calorie diet and increased physical activity.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Population: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Intervention: Participants are randomized to receive either the active drug (with a dose-escalation phase to improve tolerability) or a matching placebo, administered subcutaneously once weekly for a period typically ranging from 52 to 104 weeks. All participants receive counseling on diet and exercise.
-
Primary Endpoints:
-
Percentage change in body weight from baseline.
-
Proportion of participants achieving ≥5% weight loss from baseline.
-
-
Secondary Endpoints: Include the proportion of participants achieving ≥10% and ≥15% weight loss, changes in cardiometabolic risk factors (waist circumference, blood pressure, lipids, HbA1c), and patient-reported outcomes.
-
Safety Assessment: Comprehensive monitoring of adverse events, serious adverse events, and laboratory parameters throughout the trial.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Zealand Pharma announces positive topline results from 28-week Phase 1b trial with GLP-1/GLP-2 receptor dual agonist this compound - BioSpace [biospace.com]
- 3. This compound - Zealand Pharma - AdisInsight [adisinsight.springer.com]
- 4. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dual glucagon-like peptide-1/glucagon-like peptide-2 (GLP-1/GLP-2) receptor agonist, Dapiglutide, with the established GLP-1 receptor agonist, Semaglutide, and the dual glucose-dependent insulinotropic polypeptide/GLP-1 (GIP/GLP-1) receptor agonist, Tirzepatide. The focus is on their impact on obesity and its associated comorbidities, supported by available experimental data.
Mechanism of Action and Signaling Pathways
This compound represents a first-in-class dual agonist, targeting both the GLP-1 and GLP-2 receptors. This dual mechanism is designed to not only leverage the known weight-loss effects of GLP-1 receptor activation but also to address obesity-related low-grade inflammation by improving intestinal barrier function through GLP-2 receptor activation.[1] Obesity is often associated with increased intestinal permeability, or "leaky gut," which can lead to systemic inflammation and contribute to comorbidities such as cardiovascular and liver disease.[1]
Semaglutide is a potent GLP-1 receptor agonist that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, delays gastric emptying, and reduces appetite.[2] Tirzepatide is a dual agonist of both GIP and GLP-1 receptors, which is believed to result in a synergistic effect on glucose control and weight loss.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways activated by these three drugs.
References
A Comparative Analysis of Dapiglutide Phase 1b Trial Results for Obesity
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the phase 1b clinical trial results for Dapiglutide, a novel dual GLP-1/GLP-2 receptor agonist, with established alternatives, semaglutide (B3030467) and tirzepatide. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the reproducibility and potential of this compound in the landscape of obesity treatment.
Executive Summary
This compound, developed by Zealand Pharma, has shown promising results in its phase 1b trial, demonstrating significant weight loss in participants with overweight or obesity.[1][2][3] As a dual agonist, it targets both the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, a mechanism aimed at not only promoting weight loss but also addressing obesity-related low-grade inflammation.[2][3][4] This guide will delve into the quantitative data from the this compound trial and compare it against the well-established GLP-1 receptor agonist semaglutide and the dual GIP/GLP-1 receptor agonist tirzepatide.
Quantitative Data Comparison
The following tables summarize the key findings from the clinical trials of this compound, Semaglutide, and Tirzepatide, focusing on efficacy and participant demographics. It is important to note that the data for semaglutide and tirzepatide are primarily from later-phase, larger-scale trials.
Table 1: Efficacy Outcomes - Body Weight Reduction
| Drug (Trial) | Treatment Duration | Mean Body Weight Reduction (Drug) | Mean Body Weight Reduction (Placebo) |
| This compound (Phase 1b - Part 1) | 13 Weeks | Up to 6.2% | +2.1% (gain)[5][6] |
| This compound (Phase 1b - Part 2) | 28 Weeks | 11.6% | 0.2%[1][2][3][4] |
| Semaglutide (STEP 1 - Phase 3) | 68 Weeks | 14.9% | 2.4%[7][8] |
| Tirzepatide (SURMOUNT-1 - Phase 3) | 72 Weeks | 15.0% (5mg), 19.5% (10mg), 20.9% (15mg) | 3.1%[9][10][11] |
Table 2: Participant Demographics
| Drug (Trial) | Number of Participants | Mean Age (years) | Sex | Mean Baseline BMI ( kg/m ²) |
| This compound (Phase 1b - Part 1) | 54 | 46 | ~85% Male[3][6] | 30.0[3][6] |
| This compound (Phase 1b - Part 2) | 30 | 44.5 | ~93% Male[1][3][4] | 28.8[1][3][4] |
| Semaglutide (STEP 1 - Phase 3) | 1,961 | 46 | 74.1% Female | 37.9[8] |
| Tirzepatide (SURMOUNT-1 - Phase 3) | 2,539 | 44.9 | 67.5% Female | 38.0[9][10] |
Experimental Protocols
This compound Phase 1b Trial (NCT06000891)
The phase 1b trial of this compound was a single-center, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses.[1][4][5] The trial was conducted in two parts and notably, did not include any lifestyle modifications such as diet or exercise.[1][2][3][4][5]
-
Part 1: This part involved 54 participants across three cohorts who received 13 once-weekly subcutaneous doses of this compound or a placebo.[2][3][5] Dose escalation occurred rapidly, every second week, with target doses of 7.5 mg, 10 mg, and 13 mg.[6][12]
-
Part 2: This part included 30 participants who received 28 once-weekly doses of this compound or placebo.[1][2][3][4] The dose was escalated every fourth week, reaching a higher maximum dose than in Part 1.[1][2][5]
Comparator Trials (General Overview)
-
Semaglutide (STEP Program): The STEP (Semaglutide Treatment Effect in People with obesity) program consisted of several large-scale, phase 3, randomized, double-blind, placebo-controlled trials.[13][14] Participants were administered once-weekly subcutaneous semaglutide (typically 2.4 mg) or placebo as an adjunct to lifestyle intervention (reduced-calorie diet and increased physical activity).[7][13]
-
Tirzepatide (SURMOUNT Program): The SURMOUNT trials were also large, phase 3, randomized, double-blind, placebo-controlled studies.[9][10][15] Participants received once-weekly subcutaneous injections of tirzepatide at various doses (5 mg, 10 mg, or 15 mg) or placebo, in addition to lifestyle counseling.[9][10]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a dual agonist, activating both GLP-1 and GLP-2 receptors. This dual mechanism is intended to combine the established weight-loss effects of GLP-1 receptor agonism with the potential anti-inflammatory and gut barrier-enhancing effects of GLP-2 receptor activation.
Caption: this compound's dual activation of GLP-1 and GLP-2 receptors.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by agonists like this compound and semaglutide initiates a cascade of intracellular events, primarily through the Gαs protein subunit, leading to increased cAMP levels. This pathway plays a crucial role in glucose homeostasis and appetite regulation.
Caption: Simplified GLP-1 receptor signaling cascade.
GLP-2 Receptor Signaling Pathway
The binding of an agonist to the GLP-2 receptor also activates adenylyl cyclase through a G-protein-coupled mechanism, leading to increased cAMP. This pathway is associated with intestinal growth and improved barrier function.
Caption: Overview of the GLP-2 receptor signaling pathway.
This compound Phase 1b Trial Workflow
The workflow for the this compound phase 1b trial followed a structured, two-part design to assess safety and efficacy at different dosing schedules.
Caption: High-level workflow of the this compound phase 1b clinical trial.
Conclusion
The phase 1b trial results for this compound are encouraging, demonstrating a significant, dose-dependent reduction in body weight. The dual agonism of GLP-1 and GLP-2 receptors presents a novel therapeutic approach for obesity, potentially offering benefits beyond weight loss, such as the mitigation of obesity-related inflammation.
When compared to the later-phase trial data of semaglutide and tirzepatide, this compound's weight loss efficacy appears to be in a competitive range, especially considering the early stage of its development. The predominantly male and relatively leaner population in the this compound trial is a noteworthy characteristic that may influence the interpretation of the results when compared to the broader populations in the STEP and SURMOUNT trials.
The safety profile of this compound, with mainly mild to moderate gastrointestinal side effects, is consistent with other incretin-based therapies.[1][2] Further investigation in larger, more diverse populations in phase 2 and 3 trials will be crucial to fully elucidate the reproducibility of these findings and the long-term safety and efficacy of this compound for the treatment of obesity. The unique dual-receptor mechanism warrants continued exploration for its potential to address the multifaceted nature of obesity and its associated comorbidities.
References
- 1. Zealand Pharma announces positive topline results from 28-week Phase 1b trial with GLP-1/GLP-2 receptor dual agonist this compound - BioSpace [biospace.com]
- 2. Zealand Pharma Reports Positive Phase 1b Trial Results for this compound [synapse.patsnap.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand Pharma announces positive topline results from 28-week Phase 1b trial for this compound [clival.com]
- 5. Zealand Pharma announces positive topline results from [globenewswire.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adameetingnews.org [adameetingnews.org]
- 12. patientcareonline.com [patientcareonline.com]
- 13. Efficacy of Semaglutide in Treating Obesity: A Systematic Review of Randomized Controlled Trials (RCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
Dapiglutide for Short Bowel Syndrome: A Comparative Analysis of GLP-1/GLP-2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Short Bowel Syndrome (SBS) is a debilitating condition characterized by malabsorption due to a significant loss of intestinal length or function. The current therapeutic landscape is primarily dominated by glucagon-like peptide-2 (GLP-2) analogs, which enhance intestinal absorption and reduce the need for parenteral support. This guide provides a comprehensive comparison of Dapiglutide, a novel dual glucagon-like peptide-1 (GLP-1) and GLP-2 receptor agonist, with established and emerging GLP-2 analogs: Teduglutide, Glepaglutide, and Apraglutide. By presenting preclinical and clinical data, experimental methodologies, and outlining the underlying signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potential positioning in the treatment of SBS.
Introduction to this compound and the Role of GLP-1/GLP-2 Agonism in SBS
This compound is a long-acting dual agonist of the GLP-1 and GLP-2 receptors, a first-in-class peptide being investigated for the treatment of short bowel syndrome.[1] This dual-agonist approach is designed to leverage the established intestinotrophic effects of GLP-2 with the metabolic and transit-slowing benefits of GLP-1.[2] GLP-2 is known to promote intestinal growth, enhance intestinal blood flow, and reduce gastric emptying, thereby increasing nutrient and fluid absorption.[3][4] GLP-1 receptor activation also contributes to delayed gastric emptying and has a well-established role in glucose homeostasis.[5] The synergistic action of both pathways could offer a more comprehensive treatment for SBS patients by not only increasing the absorptive surface area but also optimizing the transit time for nutrient absorption.[2]
Comparative Efficacy and Safety
This section presents a comparative summary of the available preclinical data for this compound and the clinical trial data for Teduglutide, Glepaglutide, and Apraglutide. It is important to note that the data for this compound is from a preclinical murine model, while the data for the other agents are from human clinical trials. Therefore, a direct comparison of efficacy should be interpreted with caution.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from preclinical studies of this compound and clinical trials of its competitors.
Table 1: Preclinical Efficacy of this compound in a Murine Model of Short Bowel Syndrome
| Parameter | Vehicle | This compound | p-value |
| Body Weight Change from Baseline (Day 14) | ~ -15% | ~ -8% | <0.05 |
| Stool Water Content (Day 14) | ~75% | ~55% | <0.05 |
| Plasma Aldosterone (B195564) (Day 14) | ~780 pM | ~470 pM | <0.05 |
Data from a murine model with 40% ileocecal resection.
Table 2: Clinical Efficacy of GLP-2 Analogs in Adult Patients with Short Bowel Syndrome
| Drug (Trial) | Dosing Regimen | Primary Endpoint: Mean Reduction in Weekly Parenteral Support (PS) Volume | Key Secondary Endpoints |
| Teduglutide (STEPS) | 0.05 mg/kg once daily | 4.4 L/week (vs. 2.3 L/week with placebo, p<0.001)[6] | 63% of patients achieved ≥20% reduction in PS volume (vs. 30% with placebo, p=0.002)[6] |
| Glepaglutide (EASE-1) | 10 mg twice weekly | 5.13 L/week (vs. 2.85 L/week with placebo, p=0.0039)[7] | 65.7% of patients achieved ≥20% reduction in PS volume (vs. 38.9% with placebo, p=0.0243)[7] |
| Apraglutide (STARS) | 5 mg once weekly | 25.5% relative reduction (vs. 12.5% with placebo, p=0.001)[8] | 43% of patients gained ≥1 day off PS per week (vs. 27.5% with placebo, p=0.040)[8] |
Table 3: Head-to-Head Preclinical Comparison of GLP-2 Analogs (Neonatal Piglet SBS Model)
| Treatment Group | Small-Bowel Length (cm) | Small-Bowel Weight (g) | Villus Height (mm) |
| Saline (Control) | 141 | 26 | 0.59 |
| Apraglutide (twice weekly) | 166 | 33 | 0.90 |
| Teduglutide (once daily) | 153 | 28 | 0.58 |
| Teduglutide (twice daily) | 165 | 31 | 0.74 |
This preclinical study suggests Apraglutide may have superior intestinotrophic effects compared to Teduglutide in this model.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the experimental designs of the key studies cited.
This compound Preclinical Study: Murine Model of Short Bowel Syndrome
-
Animal Model: Adult male C57BL/6J mice were used.
-
Surgical Procedure: A 40% ileocecal resection was performed to induce short bowel syndrome. A sham operation was performed on the control group.
-
Treatment: Following a recovery period, mice were treated with either this compound or a vehicle control via subcutaneous injection.
-
Assessments: Body weight, food and water intake, and stool water content were monitored regularly. At the end of the study, intestinal length and villus height were measured, and plasma aldosterone levels were determined as a marker of volume status.[2]
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the treatment and control groups.
Teduglutide STEPS Trial
-
Trial Design: A Phase 3, multicenter, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with SBS who were dependent on parenteral support for at least 12 months.
-
Intervention: Patients were randomized to receive either Teduglutide (0.05 mg/kg/day) or placebo via subcutaneous injection for 24 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the percentage of patients who achieved a 20% or greater reduction in weekly parenteral support volume from baseline at weeks 20 and 24.
-
Secondary Endpoints: Included the absolute reduction in parenteral support volume and the number of days per week off parenteral support.[6]
Glepaglutide EASE-1 Trial
-
Trial Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with SBS requiring parenteral support at least 3 days per week.
-
Intervention: Patients were randomized to receive subcutaneous injections of Glepaglutide 10 mg once-weekly, 10 mg twice-weekly, or placebo for 24 weeks.
-
Primary Endpoint: The primary endpoint was the absolute change in weekly parenteral support volume from baseline to week 24.
-
Key Secondary Endpoints: Included the proportion of patients with a clinical response (≥20% reduction in PS volume) and the reduction in the number of days on parenteral support.[7]
Apraglutide STARS Trial
-
Trial Design: A Phase 3, global, multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Adult patients with SBS with intestinal failure who are dependent on parenteral support.
-
Intervention: Patients were randomized 2:1 to receive either once-weekly subcutaneous Apraglutide (5 mg) or placebo.
-
Primary Endpoint: The primary endpoint was the relative change from baseline in actual weekly parenteral support volume at week 24.
-
Key Secondary Endpoints: Included the percentage of patients achieving at least one day off parenteral support per week and enteral autonomy.[8]
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms underlying the therapeutic effects of these agents is critical for future drug development and optimization.
GLP-1 and GLP-2 Receptor Signaling
This compound's dual agonism targets two distinct but complementary G-protein coupled receptors (GPCRs).
-
GLP-2 Receptor Signaling: Activation of the GLP-2 receptor, primarily expressed in the gut, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade promotes the proliferation of intestinal epithelial cells, leading to increased villus height and crypt depth, and enhances intestinal barrier function.[10]
-
GLP-1 Receptor Signaling: The GLP-1 receptor is more widely distributed, with significant expression in the pancreas, brain, and gastrointestinal tract. Its activation also increases intracellular cAMP, leading to a range of effects including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite.[5]
The combined activation of these pathways by this compound is hypothesized to provide a multifaceted approach to treating SBS, addressing both the structural and functional deficits of the shortened intestine.
Caption: this compound's dual activation of GLP-1 and GLP-2 signaling pathways.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for the preclinical assessment of a novel therapeutic agent for SBS, such as this compound.
Caption: A typical preclinical experimental workflow for evaluating SBS therapies.
Conclusion and Future Directions
This compound, with its novel dual GLP-1 and GLP-2 receptor agonism, represents a promising next-generation therapeutic for short bowel syndrome. Preclinical data in a murine model demonstrates its potential to improve key parameters associated with SBS, including body weight, hydration status, and intestinal morphology. While direct comparisons with the clinical data of established GLP-2 analogs are challenging, the synergistic mechanism of this compound offers a compelling rationale for its continued development.
Future clinical trials will be crucial to ascertain the efficacy and safety of this compound in human SBS patients and to directly compare its performance against the current standard of care. Key areas of investigation will include the optimal dosing regimen, the long-term effects on intestinal adaptation and parenteral support requirements, and the potential for improved quality of life. The insights gained from such studies will ultimately determine this compound's place in the evolving therapeutic landscape for short bowel syndrome.
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual GLP-1 and GLP-2 receptor agonist, attenuates intestinal insufficiency in a murine model of short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teduglutide, a glucagon-like peptide-2 analog for the treatment of gastrointestinal diseases, including short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 6. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-2 analogues for Crohn’s disease patients with short bowel syndrome and intestinal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dapiglutide
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of Dapiglutide, a dual GLP-1 and GLP-2 receptor agonist used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As specific disposal instructions for this compound are not publicly available, these recommendations are based on established best practices for the disposal of non-hazardous, peptide-based research chemicals and investigational drugs.
I. Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉₂H₃₀₂N₄₆O₅₇ |
| Molecular Weight | 4166.8 g/mol |
| Purity | >98% |
| Formulation | A solid |
| Solubility (PBS, pH 7.2) | 0.1 - 1 mg/ml (Slightly Soluble) |
| Storage Temperature | -20°C |
II. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment must be conducted.
-
Institutional Guidelines : Always prioritize and adhere to your institution's specific environmental health and safety (EHS) protocols for chemical waste disposal.[1]
-
Regulatory Compliance : Ensure all disposal methods comply with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
III. Step-by-Step Disposal Protocol
The following protocol details a recommended procedure for the disposal of this compound in a laboratory setting.
1. Segregation of Waste
Proper segregation is the first critical step in chemical waste management.
-
Designated Waste Stream : Dispose of this compound waste in a container specifically designated for non-hazardous chemical waste. Do not mix with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS office.
-
Incompatible Materials : Store this compound waste away from incompatible chemicals to prevent accidental reactions. For instance, acids and bases should always be stored separately.
2. Inactivation of this compound (Recommended for Liquid Waste)
For an added layer of safety, particularly for liquid waste containing this compound, inactivation is recommended to denature the peptide.
-
Chemical Hydrolysis : Treat the peptide solution with a 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) solution to break the peptide bonds.
-
Incubation : Allow the solution to incubate for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
Neutralization : After incubation, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).[1]
3. Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of chemical waste.
-
Appropriate Containers : Use a chemically compatible, leak-proof container for all this compound waste. Plastic containers are generally preferred for this type of waste.
-
Clear Labeling : Clearly label the waste container with the following information:
-
The words "Non-Hazardous Chemical Waste"
-
The name of the chemical: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
-
Secure Closure : Keep the waste container securely capped at all times, except when adding waste.
4. Storage of Waste Pending Disposal
-
Designated Area : Store the labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[3]
-
Secondary Containment : Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
5. Final Disposal
-
Institutional Collection : Arrange for the collection of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation : Complete all required waste disposal forms and maintain records of the disposal, including the date, quantity, and method of disposal. For investigational drugs, a certificate of destruction may be required and should be retained.
IV. Experimental Protocols
General Protocol for Handling Chemical Waste
This protocol outlines the standard procedure for managing chemical waste in a laboratory setting.
-
Identify and Classify Waste : Determine if the waste is hazardous or non-hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Segregate Waste : Separate different types of waste into designated, compatible containers.
-
Label Containers : Clearly label each waste container with its contents, associated hazards, and accumulation start date.
-
Store Safely : Keep waste containers in a designated, secure area with secondary containment.
-
Request Pickup : When the container is full or has reached its storage time limit, submit a waste collection request to the appropriate institutional body.
Protocol for Inactivation of Peptide-Based Waste via Hydrolysis
This protocol provides a method for denaturing peptide waste before disposal.
-
Prepare Inactivation Solution : Prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Treat Peptide Waste : In a suitable chemical fume hood and wearing appropriate PPE, add the inactivation solution to the liquid peptide waste.
-
Incubate : Allow the mixture to stand for at least 24 hours to facilitate complete hydrolysis of the peptide bonds.
-
Neutralize : After the incubation period, check the pH of the solution and neutralize it to a range of 6.0-8.0.
-
Dispose : Transfer the neutralized solution to a properly labeled non-hazardous chemical waste container for disposal.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety Protocols for Handling Dapiglutide in a Research Setting
Disclaimer: This document provides essential safety and logistical information for handling the investigational drug Dapiglutide. As no specific Safety Data Sheet (SDS) for this compound was found in the public domain, the following guidance is based on best practices for handling potent pharmaceutical compounds and peptides. This information must be supplemented by a compound-specific risk assessment before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to foster a secure laboratory environment. Adherence to these safety protocols is crucial to minimize exposure and ensure research integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent, peptide-based investigational drug, a comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following personal protective equipment is recommended for all procedures involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye & Face Protection | Safety Goggles with Side Shields or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or a Dedicated Laboratory Coat | Choose coveralls made from materials like Tyvek® or a dedicated, professionally laundered lab coat to protect against chemical splashes and dust. |
| Respiratory Protection | N95 or Higher-Rated Respirator | A respirator is necessary when handling the lyophilized powder to avoid the inhalation of fine particles or when working with solutions in poorly ventilated areas. A fit test is required. |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment and comply with regulations.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage: Store this compound in a designated, clearly labeled, and secure location according to the manufacturer's instructions, likely in a desiccated and refrigerated or frozen state.
Handling Procedures
-
Designated Area: All handling of this compound, especially of the solid form, should be conducted in a designated area with controlled access, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders gently to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
Disposal Plan
Proper disposal of investigational drugs is crucial to protect human health and the environment.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, vials, and cleaning materials, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Aqueous Waste: All aqueous solutions containing this compound should be collected as chemical waste.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste. This typically involves incineration by a licensed hazardous materials vendor.[2][4]
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
